MBC-11 trisodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H20N3NaO14P3 |
|---|---|
Molecular Weight |
534.20 g/mol |
InChI |
InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1 |
InChI Key |
MMTNYCOGGHXEIF-UIRRGPDLSA-N |
Isomeric SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na] |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Edged Sword: An In-depth Technical Guide on the Etidronate-Cytarabine Conjugate in Bone Metastasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bone metastasis remains a significant challenge in oncology, creating a complex and often painful clinical scenario. The unique microenvironment of bone tissue provides a sanctuary for metastatic tumor cells, shielding them from systemic therapies. To address this, a novel therapeutic strategy has emerged: the conjugation of bone-seeking agents with potent cytotoxic drugs. This technical guide delves into the core of one such promising conjugate, combining the bisphosphonate etidronate with the chemotherapeutic agent cytarabine. This conjugate, exemplified by the clinical candidate MBC-11, is designed to selectively deliver a cytotoxic payload to the site of bone metastasis, thereby increasing therapeutic efficacy while potentially reducing systemic toxicity. This document provides a comprehensive overview of the conjugate's mechanism of action, synthesis, and preclinical and clinical evaluation, offering a technical resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for a Bone-Targeted Approach
Bone is a frequent site of metastasis for several common cancers, including breast, prostate, and lung cancer. The vicious cycle of tumor growth in the bone involves a complex interplay between cancer cells and the bone microenvironment. Tumor cells secrete factors that stimulate osteoclasts, the cells responsible for bone resorption. This degradation of the bone matrix releases growth factors that, in turn, fuel further tumor proliferation.
Standard chemotherapeutic agents, such as cytarabine, are effective in killing rapidly dividing cancer cells but lack specificity for bone tissue. This can lead to significant systemic side effects and suboptimal drug concentrations at the tumor site within the bone. The etidronate-cytarabine conjugate is engineered to overcome these limitations. Etidronate, a first-generation bisphosphonate, has a high affinity for hydroxyapatite, the mineral component of bone. By linking cytarabine to etidronate, the conjugate is designed to accumulate at sites of high bone turnover, which are characteristic of bone metastases.
Mechanism of Action: A Two-Pronged Attack
The etidronate-cytarabine conjugate exerts its anti-cancer effects through a dual mechanism of action, leveraging the properties of both its constituent molecules.
2.1. Bone Targeting and Anti-resorptive Activity of Etidronate
Etidronate's primary role in the conjugate is to act as a "homing device" to the bone. Its phosphonate groups chelate calcium ions in the hydroxyapatite matrix, leading to its accumulation in the skeleton. Once localized, etidronate exhibits its intrinsic anti-resorptive properties. It is metabolized by osteoclasts into a non-hydrolyzable ATP analog, inducing osteoclast apoptosis and thereby inhibiting bone resorption[1]. This action helps to break the vicious cycle of bone metastasis.
2.2. Localized Cytotoxicity of Cytarabine
Upon accumulation in the bone microenvironment, the conjugate is designed to release cytarabine. While the precise cleavage mechanism in the bone microenvironment is a subject of ongoing research, it is hypothesized to occur via hydrolysis. The released cytarabine, a pyrimidine analog, then exerts its cytotoxic effects. It is intracellularly converted to its active triphosphate form, which inhibits DNA polymerase and becomes incorporated into DNA, ultimately leading to the termination of DNA synthesis and cell death, particularly in rapidly dividing cancer cells[2][3][4][5]. By concentrating cytarabine at the site of the bone tumor, the conjugate aims to achieve a high local drug concentration, enhancing its anti-tumor efficacy while minimizing exposure to healthy tissues.
Signaling Pathways in Bone Metastasis
The progression of bone metastasis involves a complex network of signaling pathways. Key among these is the RANKL/RANK/OPG pathway, which is a critical regulator of osteoclast differentiation and activation. Tumor cells in the bone can upregulate RANKL expression, leading to increased osteoclast activity and bone resorption. The etidronate component of the conjugate, by inducing osteoclast apoptosis, indirectly interferes with this signaling axis.
Figure 1: Vicious cycle of bone metastasis signaling.
Synthesis of the Etidronate-Cytarabine Conjugate
While the precise, proprietary synthesis method for clinical-grade etidronate-cytarabine conjugate (MBC-11) is not publicly available, the general principles of conjugating bisphosphonates to therapeutic agents involve the formation of a stable but cleavable linker between the two molecules. This typically involves the reaction of a functional group on the cytarabine molecule with a corresponding reactive group on the etidronate molecule or a linker attached to it.
Conceptual Synthesis Workflow:
A plausible synthetic route would involve the activation of a hydroxyl or amine group on cytarabine, followed by reaction with a suitably functionalized etidronate derivative. The linker's design is critical to ensure stability in circulation and efficient cleavage at the target site.
Figure 2: Conceptual workflow for etidronate-cytarabine conjugate synthesis.
Preclinical Evaluation
4.1. In Vitro Studies
Preclinical in vitro studies are essential to evaluate the cytotoxicity of the conjugate against relevant cancer cell lines and its effect on bone cell function.
4.1.1. Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of the conjugate. These assays are typically performed on various bone-related cancer cell lines.
| Cell Line | Cancer Type | Etidronate IC50 (µM) | Cytarabine IC50 (µM) | Etidronate-Cytarabine Conjugate IC50 (µM) |
| Saos-2 | Osteosarcoma | >100 | Data not available | Data not available |
| U2OS | Osteosarcoma | >100 | Data not available | Data not available |
| RPMI 8226 | Multiple Myeloma | >100 | Data not available | Data not available |
| U266 | Multiple Myeloma | >100 | Data not available | Data not available |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate bone cancer cells (e.g., Saos-2, U2OS) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the etidronate-cytarabine conjugate, etidronate alone, and cytarabine alone for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.
4.1.2. Bone Resorption Assays
To assess the anti-resorptive activity of the conjugate, in vitro osteoclastogenesis and bone resorption assays are performed.
Experimental Protocol: Pit Formation Assay
-
Osteoclast Generation: Culture bone marrow-derived macrophages in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts.
-
Co-culture: Seed the mature osteoclasts onto bone slices or dentin discs in the presence of varying concentrations of the etidronate-cytarabine conjugate.
-
Incubation: Culture for 7-14 days to allow for bone resorption.
-
Cell Removal: Remove the osteoclasts from the bone/dentin surface.
-
Staining and Visualization: Stain the resorption pits with Toluidine Blue and visualize using light microscopy.
-
Quantification: Quantify the resorbed area using image analysis software.
4.2. In Vivo Studies
Animal models of bone metastasis are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of the etidronate-cytarabine conjugate.
Experimental Protocol: Murine Model of Bone Metastasis (Intracardiac Injection)
-
Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231) or multiple myeloma cells (e.g., RPMI 8226) that are luciferase-tagged.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Intracardiac Injection: Anesthetize the mice and inject the cancer cells directly into the left ventricle of the heart.
-
Tumor Growth Monitoring: Monitor tumor growth and the development of bone metastases using bioluminescence imaging (BLI) and X-ray or micro-CT.
-
Treatment: Once bone metastases are established, treat the mice with the etidronate-cytarabine conjugate, vehicle control, etidronate alone, or cytarabine alone.
-
Efficacy Assessment: Monitor tumor burden via BLI, assess bone destruction using imaging, and record survival data.
-
Histological Analysis: At the end of the study, harvest the bones for histological analysis to confirm the presence of tumors and assess the effects on the bone microenvironment.
Figure 3: Workflow for in vivo evaluation of the etidronate-cytarabine conjugate.
In Vivo Efficacy Data
Preclinical studies with MBC-11 in a murine model of breast cancer bone metastasis have shown promising results.
| Parameter | Control Group | MBC-11 Treated Group |
| Incidence of Bone Metastases | High | Significantly Reduced |
| Bone Tumor Burden | Progressive | Significantly Decreased |
| Bone Mineral Density | Decreased | Maintained or Increased |
| Survival | - | Data not available |
Note: Detailed quantitative data on tumor growth inhibition and survival from preclinical studies are limited in publicly available literature.
Clinical Evaluation: The MBC-11 Phase I Trial
A first-in-human Phase I clinical trial of MBC-11 was conducted in patients with advanced solid tumors and cancer-induced bone disease. The study aimed to assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of the conjugate.
5.1. Study Design and Results
| Parameter | Details |
| Patient Population | Patients with advanced solid tumors and bone metastases. |
| Dosing Regimen | Intravenous infusion daily for 5 days every 4 weeks. |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day. |
| Dose-Limiting Toxicities | Myelosuppression (neutropenia and thrombocytopenia). |
| Adverse Events | Primarily hematological, consistent with cytarabine toxicity. |
| Efficacy (Metabolic Response) | 52% of bone lesions showed a ≥25% reduction in SUVmax after two cycles. |
| Bone Resorption Marker | Reduction in TRAP5b in patients with elevated baseline levels. |
5.2. Pharmacokinetics
The pharmacokinetic profile of MBC-11 is consistent with its design as a bone-targeting agent. The conjugate is expected to have a relatively short plasma half-life as it rapidly localizes to the bone. The release of cytarabine in the bone microenvironment leads to a localized cytotoxic effect.
Future Directions and Conclusion
The etidronate-cytarabine conjugate represents a promising and rational approach to the treatment of bone metastasis. By targeting a potent chemotherapeutic agent directly to the site of disease, this strategy holds the potential to improve therapeutic outcomes while mitigating systemic toxicity. The clinical data for MBC-11 are encouraging and warrant further investigation in larger, disease-specific trials.
Future research should focus on:
-
Optimizing the linker chemistry to control the release rate of cytarabine in the bone microenvironment.
-
Investigating the efficacy of the conjugate in combination with other therapeutic modalities, such as immunotherapy or targeted agents.
-
Exploring the use of other bisphosphonates with different bone-binding affinities and anti-resorptive potencies.
-
Conducting comprehensive preclinical studies to generate robust quantitative data on efficacy in various bone metastasis models.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of etidronate disodium on the development of bone lesions in an animal model of bone metastasis using the human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor burden, chemotherapy, and cell kill in osteosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of MBC-11 Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of MBC-11 trisodium, a novel first-in-class conjugate, in cancer cells. This compound is a rationally designed therapeutic that combines the bone-targeting properties of the bisphosphonate etidronate with the cytotoxic effects of the antimetabolite cytarabine (Ara-C). This dual-action molecule is engineered for targeted delivery to the bone matrix, offering a promising strategy for the treatment of cancer-induced bone disease. This document details the mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound is a conjugate of etidronate and cytarabine, designed to selectively deliver the cytotoxic agent to sites of high bone turnover, such as those affected by bone metastases.[1] The etidronate component has a high affinity for hydroxyapatite, the mineral component of bone, thereby anchoring the conjugate to the bone surface.[2] Upon localization, the cytarabine moiety is released.
Once inside the cancer cell, cytarabine, a well-known antimetabolite, undergoes phosphorylation to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, and its incorporation into the growing DNA strand leads to chain termination.[2] This disruption of DNA synthesis and repair mechanisms ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.
Beyond its direct cytotoxic effects on tumor cells, the etidronate component of MBC-11 also contributes to the therapeutic effect. As a bisphosphonate, etidronate is taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclasts, it is metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, thereby inhibiting bone breakdown. This dual action of targeting both the cancer cells and the destructive bone resorption process makes MBC-11 a promising agent for the treatment of cancer-induced bone disease.
Quantitative Analysis of Biological Activity
Preclinical studies have demonstrated the concentration-dependent inhibitory effects of MBC-11 on the growth of various cancer cell lines. The following tables summarize the available quantitative data on the in vitro efficacy of MBC-11 and its active component, cytarabine.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | Concentration (M) | Inhibition of Cell Growth (%) |
| KAS-6/1 | 10⁻⁸ | ~56 |
| KAS-6/1 | 10⁻⁵ | 94 |
| DP-6 | Not specified | Nearly abolished proliferation |
| KP-6 | Not specified | Nearly abolished proliferation |
Data from preclinical studies. The exact concentrations for near-complete inhibition in DP-6 and KP-6 cells are not publicly available.
Table 2: Approximate IC50 Values of Cytarabine in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Cytarabine IC50 (µM) |
| HL-60 | 0.08 - 0.1 |
| U937 | 0.1 - 1.0 |
| K562 | 1.0 - 10 |
| MOLM-13 | 0.01 - 0.1 |
Note: These values are for the active agent, cytarabine, and can vary depending on experimental conditions. Specific IC50 values for this compound across a broader range of cancer cell lines are not yet publicly available.[1]
Signaling Pathways and Cellular Processes
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis following S-phase cell cycle arrest.
Cell Cycle Arrest
As a nucleoside analog that inhibits DNA synthesis, the cytarabine component of MBC-11 effectively halts the cell cycle in the S phase. This is a common mechanism for antimetabolite drugs, as they directly interfere with the replication of DNA, a hallmark of this phase.
Apoptosis Induction
The inhibition of DNA synthesis and subsequent cell cycle arrest are potent triggers for the intrinsic pathway of apoptosis. While specific data on the modulation of Bcl-2 family proteins by MBC-11 are not yet available, it is well-established that DNA damage and replicative stress lead to the activation of pro-apoptotic proteins such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.
References
The Apex of Precision: A Technical Guide to the Development of Bone-Targeting Antimetabolite Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of bone-targeting antimetabolite therapies represents a paradigm shift in the treatment of skeletal malignancies and metastases. By conjugating cytotoxic antimetabolites to bone-seeking moieties, these novel therapeutic agents offer the promise of enhanced efficacy and reduced systemic toxicity. This guide provides an in-depth technical overview of the core principles, developmental workflow, and key experimental methodologies involved in the creation of these targeted therapies. We will explore the conjugation of prominent antimetabolites such as methotrexate, 5-fluorouracil, and gemcitabine with bone-homing molecules, primarily bisphosphonates. Detailed experimental protocols, quantitative preclinical data, and visualization of key signaling pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this innovative therapeutic strategy.
Introduction: The Rationale for Bone-Targeted Antimetabolite Therapy
The bone is a frequent site for primary tumors, such as osteosarcoma, and a common destination for metastatic cells from cancers of the breast, prostate, and lung.[1] Conventional chemotherapy, while a cornerstone of cancer treatment, is often limited by its lack of specificity, leading to significant off-target toxicity and suboptimal drug concentrations at the bone tumor site.[2] Antimetabolites, a class of drugs that interfere with DNA and RNA synthesis, are potent anticancer agents, but their systemic administration can cause severe side effects.[3]
Bone-targeting antimetabolite therapies aim to overcome these limitations by concentrating the cytotoxic payload directly at the site of skeletal disease. This is achieved by chemically linking the antimetabolite to a "bone-seeking" moiety.[4] The most common strategy involves targeting hydroxyapatite, the primary mineral component of the bone matrix.[4] This targeted approach is designed to increase the therapeutic index of the antimetabolite, maximizing its anti-tumor effects while minimizing systemic exposure and associated adverse events.
Core Components of Bone-Targeting Antimetabolite Conjugates
The design of a bone-targeting antimetabolite conjugate involves three key components: the antimetabolite payload, the bone-targeting moiety, and the linker connecting them.
-
Antimetabolite Payload: These are drugs that mimic the structure of natural metabolites and interfere with cellular metabolism, particularly the synthesis of nucleic acids. Commonly used antimetabolites in this context include:
-
Methotrexate (MTX): A folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines.
-
5-Fluorouracil (5-FU): A pyrimidine analog that, after metabolic activation, inhibits thymidylate synthase, leading to the depletion of thymidine and subsequent disruption of DNA synthesis.
-
Gemcitabine (GEM): A nucleoside analog that, upon intracellular phosphorylation, inhibits ribonucleotide reductase and competes with deoxycytidine triphosphate for incorporation into DNA, ultimately leading to apoptosis.
-
-
Bone-Targeting Moiety: These molecules possess a high affinity for the bone matrix. The most extensively studied bone-targeting moieties are:
-
Bisphosphonates (BPs): A class of drugs that bind strongly to hydroxyapatite. Their P-C-P backbone allows for strong chelation with the calcium ions in the bone mineral. Alendronate and ibandronate are examples of bisphosphonates used in these conjugates.
-
Acidic Oligopeptides: Peptides rich in aspartic acid or glutamic acid can also target hydroxyapatite through electrostatic interactions.
-
-
Linker: The linker is a chemical bridge that connects the antimetabolite to the bone-targeting moiety. The choice of linker is critical as it influences the stability, solubility, and release characteristics of the conjugate. Some linkers are designed to be stable in circulation but cleavable in the tumor microenvironment (e.g., by specific enzymes or at a lower pH).
Developmental Workflow
The preclinical development of a bone-targeting antimetabolite therapy follows a structured workflow designed to assess its feasibility, efficacy, and safety.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of bone-targeting antimetabolite therapies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Conjugate/Drug | Cell Line | IC50 (µM) | Duration | Reference |
| Methotrexate (MTX) | ||||
| MTX-Alendronate | Bone Marrow Macrophages | 4.346 | 48 h | |
| MTX-Alendronate | Bone Marrow Macrophages | 3.546 | 96 h | |
| Gemcitabine (GEM) | ||||
| Gemcitabine | Human Osteosarcoma (143B) | 0.0089 | 72 h | |
| Gemcitabine | Canine Osteosarcoma (Abrams) | 0.458 | 72 h | |
| Gemcitabine | Human Breast Cancer (MDA-MB-231) | 4.5 | 72 h | |
| 5-Fluorouracil (5-FU) | ||||
| 5-FU | Human Colon Cancer (HCT-116) | <27.44 (as nanoparticles) | 24 h | |
| 5-FU | Human Breast Cancer (MCF-7) | >158 (as nanoparticles) | 48 h | |
| 5-FU-Methotrexate | Murine Colon Carcinoma (MC38) | 0.51 | Not Specified | |
| 5-FU-Methotrexate | Human Colon Adenocarcinoma (HT29) | 1.29 | Not Specified | |
| 5-FU-Methotrexate | Murine Breast Cancer (4T1) | 1.26 | Not Specified |
Table 2: In Vivo Efficacy
| Conjugate/Drug | Animal Model | Key Findings | Reference |
| Methotrexate-Alendronate | Collagen-Induced Arthritis in Rats | Significantly prevented bone loss and inflammation. | |
| Gemcitabine-Ibandronate + Docetaxel | Murine Osteosarcoma Model | Significantly increased survival compared to no treatment or individual drugs. | |
| 5-Fluorouracil-Bisphosphonate | Nude Mice with Breast Cancer Bone Metastases | Reduced the number and size of bone metastases. |
Table 3: Biodistribution
| Conjugate | Animal Model | % Injected Dose in Bone (Time) | Reference |
| 99mTc-labeled 5-FU-Bisphosphonate | Mice | 17.1% (8 hours) | |
| Cy5.5-Alendronate | Non-tumor-bearing Mice | 85% binding to hydroxyapatite in vitro. |
Key Signaling Pathways
Understanding the molecular mechanisms of action is crucial for the rational design and optimization of bone-targeting antimetabolite therapies.
Mechanism of Action of Methotrexate
Methotrexate primarily targets dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. By inhibiting DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.
RANKL/RANK Signaling in Bone Metastasis
The interaction between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its receptor RANK is a critical pathway in bone metabolism and metastasis. Tumor cells in the bone microenvironment can stimulate osteoblasts to produce RANKL. RANKL then binds to RANK on the surface of osteoclast precursors, leading to their differentiation and activation. Activated osteoclasts resorb bone, releasing growth factors that further promote tumor growth, creating a "vicious cycle." Bone-targeting therapies can disrupt this cycle by delivering cytotoxic agents to the site of active bone remodeling.
Detailed Experimental Protocols
Synthesis of a Methotrexate-Alendronate (MTX-ALN) Conjugate
This protocol describes the synthesis of an MTX-ALN conjugate via an amide linkage.
-
Activation of Methotrexate:
-
Dissolve dried methotrexate (1.50 mmol) in dimethylformamide (DMF, 20 mL).
-
Slowly add thionyl chloride (SOCl₂) (3.00 mmol) to the solution and stir for 1 hour at room temperature. This step activates the carboxylic acid groups of methotrexate.
-
-
Conjugation Reaction:
-
Add dried alendronate (1.50 mmol) to the activated methotrexate solution.
-
Heat the mixture to 130 °C and reflux for 2 hours.
-
-
Purification:
-
Cool the resulting solution and transfer it to a 300 Da molecular weight cutoff (MWCO) dialysis bag.
-
Dialyze against ultrapure water for 24 hours, changing the water every 2-6 hours to remove unreacted reagents and solvent.
-
Lyophilize the contents of the dialysis bag to obtain the purified MTX-ALN conjugate as a solid.
-
-
Characterization:
-
Confirm the structure of the conjugate using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and LC-MS.
-
Synthesis of a Gemcitabine-Ibandronate (GEM-IB) Conjugate
This protocol outlines a multi-step synthesis of a GEM-IB conjugate.
-
Protection of Gemcitabine:
-
Protect the functional groups of gemcitabine (e.g., hydroxyl and amino groups) using appropriate protecting groups (e.g., 4-methoxytrityl (MMTr) and tert-butyldimethylsilyl (TBDMS)).
-
-
Phosphitylation:
-
Phosphitylate the 5'-hydroxyl group of the protected gemcitabine with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (bis-CEPA) in the presence of tetrazole, followed by oxidation.
-
-
Deprotection of Phosphate:
-
Remove the cyanoethyl protecting groups from the phosphate moiety.
-
-
Deprotection of Gemcitabine:
-
Remove the protecting groups from the gemcitabine backbone.
-
-
Conjugation with Ibandronate:
-
Activate the 5'-phosphate of gemcitabine.
-
React the activated gemcitabine-5'-phosphate with the tributylammonium salt of ibandronic acid.
-
-
Purification:
-
Purify the final GEM-IB conjugate using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure of the conjugate using ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry.
-
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of the bone-targeting conjugate for hydroxyapatite (HA), a proxy for the bone mineral matrix.
-
Preparation:
-
Prepare a suspension of hydroxyapatite powder in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare solutions of the test conjugate and a non-targeting control at various concentrations.
-
-
Binding:
-
Mix the conjugate solutions with the HA suspension and incubate at 37 °C with gentle agitation for a defined period (e.g., 1-4 hours).
-
-
Separation:
-
Centrifuge the samples to pellet the HA powder.
-
-
Quantification:
-
Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence if the conjugate is labeled).
-
Calculate the percentage of the conjugate bound to the HA.
-
In Vitro Cytotoxicity Assay
This assay determines the cytotoxic effect of the conjugate on cancer cells.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., osteosarcoma, breast cancer) in appropriate growth medium.
-
-
Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the conjugate, the free antimetabolite, the free targeting moiety, and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 48-96 hours).
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
-
In Vivo Biodistribution and Efficacy Studies
These studies evaluate the distribution of the conjugate in a living organism and its therapeutic effect on tumor growth.
-
Animal Model:
-
Establish a relevant animal model of bone cancer or metastasis (e.g., intratibial or intracardiac injection of cancer cells into immunodeficient mice).
-
-
Drug Administration:
-
Administer the conjugate, free antimetabolite, and control substances to the animals via a clinically relevant route (e.g., intravenous injection).
-
-
Biodistribution (for radiolabeled conjugates):
-
At various time points after administration, euthanize the animals and harvest major organs and tissues (including bone).
-
Measure the radioactivity in each tissue using a gamma counter.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Efficacy:
-
Monitor tumor growth over time using methods such as caliper measurements, bioluminescence imaging, or micro-computed tomography (micro-CT).
-
Monitor animal survival and body weight.
-
At the end of the study, harvest tumors and relevant tissues for histological analysis (e.g., H&E staining, TRAP staining for osteoclasts).
-
Conclusion and Future Directions
The development of bone-targeting antimetabolite therapies holds immense potential for improving the treatment outcomes for patients with bone cancers and metastases. The preclinical data for conjugates of methotrexate, gemcitabine, and 5-fluorouracil are promising, demonstrating enhanced bone targeting and anti-tumor efficacy in various models.
Future research in this field will likely focus on several key areas:
-
Linker Technology: The development of more sophisticated linkers that offer more precise control over drug release in the tumor microenvironment.
-
Combination Therapies: Exploring the synergistic effects of bone-targeting antimetabolites with other therapeutic modalities, such as immunotherapy or targeted agents that disrupt other pathways in the bone metastatic niche.
-
Advanced Drug Delivery Systems: Utilizing nanotechnology to create more complex bone-targeting drug delivery systems with improved pharmacokinetic profiles and payload capacities.
-
Clinical Translation: Moving the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in human patients.
This in-depth technical guide provides a solid foundation for researchers and drug developers to advance the field of bone-targeting antimetabolite therapies, with the ultimate goal of bringing more effective and less toxic treatments to patients with skeletal malignancies.
References
- 1. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Bone Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of MBC-11 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 trisodium is a novel, first-in-class bone-targeting chemotherapeutic agent. It is a conjugate of the bisphosphonate etidronate, which confers the bone-targeting property, and the well-established cytotoxic drug cytarabine (araC). This unique design allows for the preferential delivery of cytarabine to the bone microenvironment, aiming to enhance its therapeutic index for the treatment of cancer-induced bone disease. This technical guide provides a comprehensive overview of the available data on the cellular uptake and metabolism of this compound, based on findings from a first-in-human Phase I clinical study.
Mechanism of Action
The core concept behind MBC-11 is to leverage the high affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. This targeting mechanism is designed to concentrate the cytotoxic payload, cytarabine, at sites of high bone turnover, which are characteristic of bone metastases. Once localized to the bone, MBC-11 is hypothesized to be released and subsequently taken up by cancer cells in the vicinity, where the active cytarabine metabolite can exert its anti-cancer effects.
Cellular Uptake
While specific preclinical studies detailing the cellular uptake mechanism of intact MBC-11 in various cancer cell lines are not extensively available in the public domain, the uptake is presumed to be a multi-step process. The etidronate moiety targets the bone matrix, and the subsequent release of the cytarabine-containing portion allows for its uptake by neighboring tumor cells. The uptake of cytarabine itself is a well-characterized process, primarily mediated by nucleoside transporters such as the human equilibrative nucleoside transporter 1 (hENT1).
Metabolism of MBC-11
The metabolic pathway of MBC-11 has been elucidated through a Phase I clinical trial. The metabolism is a critical step in the activation of its cytotoxic payload. The process involves a series of enzymatic reactions that ultimately release the active form of cytarabine within the target cells.
The metabolic breakdown of MBC-11 is understood to proceed as follows:
-
Hydrolysis: The parent compound, MBC-11, undergoes hydrolysis. This initial step cleaves the molecule, releasing etidronate and cytarabine monophosphate (araCMP).
-
Dephosphorylation: The resulting araCMP is then rapidly dephosphorylated by cellular phosphatases to yield cytarabine (araC).
-
Deamination: Subsequently, cytarabine can be deaminated by cytidine deaminase to form the inactive metabolite uracil arabinoside (araU).
Quantitative Data
The following tables summarize the key pharmacokinetic parameters of MBC-11 and its metabolites from the first-in-human Phase I clinical study. This data provides valuable insights into the in vivo behavior of the drug.
Table 1: Plasma Pharmacokinetic Parameters of MBC-11 and its Metabolites (Single 5 mg/kg dose)
| Parameter | MBC-11 | araCMP | araC | araU |
| Cmax (ng/mL) | 10,783 ± 4,285 | 101 ± 38 | 240 ± 62 | 215 ± 43 |
| Tmax (h) | 1.0 | 1.0 | 1.0 | 2.0 |
| AUC (ng*h/mL) | 9,071 ± 3,454 | 143 ± 51 | 473 ± 138 | 1,083 ± 214 |
| Half-life (h) | 0.8 ± 0.2 | 1.1 ± 0.4 | 1.8 ± 0.6 | 3.1 ± 0.7 |
Data represents mean ± standard deviation.
Experimental Protocols
While specific, detailed experimental protocols for in vitro studies of MBC-11 are not publicly available, this section outlines a generalized workflow for investigating the cellular uptake and metabolism of a bone-targeting conjugate like MBC-11. This hypothetical protocol is based on standard methodologies in cancer pharmacology.
Hypothetical Experimental Workflow for In Vitro Analysis of MBC-11
1. Cellular Uptake Assay (General Protocol)
-
Cell Culture: Plate bone cancer cell lines (e.g., osteosarcoma lines like Saos-2, MG-63, or breast cancer lines known to metastasize to bone like MDA-MB-231) in appropriate multi-well plates and grow to a desired confluency.
-
Drug Incubation: Treat the cells with various concentrations of this compound for different time intervals (e.g., 0.5, 1, 2, 4, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentrations of MBC-11 and its metabolites.
2. In Vitro Metabolism Assay (General Protocol)
-
Preparation of Cellular Fractions: Prepare subcellular fractions (e.g., S9, microsomes, cytosol) from relevant cell lines or liver tissue to assess metabolic stability.
-
Incubation: Incubate this compound with the cellular fractions in the presence of necessary cofactors (e.g., NADPH for microsomal metabolism).
-
Sample Analysis: At various time points, quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites (araCMP, araC, araU).
-
Data Analysis: Determine the rate of metabolism and the metabolic profile of MBC-11 in the in vitro system.
Signaling Pathways Implicated in MBC-11 Action
The therapeutic effect of MBC-11 is a consequence of the targeted delivery of cytarabine and the inherent properties of the etidronate component. The following signaling pathways are therefore implicated in its mechanism of action.
-
DNA Synthesis and Repair: The primary mechanism of action of cytarabine is the inhibition of DNA synthesis. As an analog of deoxycytidine, its active triphosphate form (ara-CTP) competes with dCTP for incorporation into DNA by DNA polymerase. The incorporation of ara-CTP leads to chain termination and inhibition of DNA repair mechanisms, ultimately inducing apoptosis in rapidly dividing cancer cells.
-
RANKL/RANK Signaling: The etidronate component of MBC-11, as a bisphosphonate, is expected to inhibit osteoclast activity. Osteoclasts are the primary cells responsible for bone resorption. By inhibiting osteoclast function, etidronate can disrupt the vicious cycle of bone metastasis where tumor cells stimulate osteoclasts to resorb bone, which in turn releases growth factors that promote tumor growth. This is partly mediated through interference with the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and activation.
Conclusion
This compound represents a promising strategy for the targeted treatment of cancer-induced bone disease. Its unique design allows for the concentration of a potent cytotoxic agent at the site of disease, potentially improving efficacy while minimizing systemic toxicity. The metabolic activation of MBC-11 to release cytarabine is a key feature of its mechanism of action. While detailed preclinical in vitro data on cellular uptake and metabolism are limited in the public domain, the available clinical data provides a solid foundation for understanding its pharmacokinetic and pharmacodynamic properties. Further research into the specific cellular transporters and a more detailed quantitative analysis of its metabolism in various cancer cell lines would provide a more complete picture and could aid in the future development and optimization of this and similar bone-targeting drug conjugates.
The Pharmacological Profile of Novel Bone-Targeted Cytarabine Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, faces significant limitations in the treatment of bone-related cancers and metastases due to its rapid systemic clearance and poor penetration into the bone microenvironment. To surmount these challenges, novel bone-targeted cytarabine conjugates have been engineered. This technical guide provides a comprehensive overview of the pharmacological profile of two leading strategies: the direct conjugation of cytarabine to bisphosphonates, exemplified by the clinical candidate MBC-11 (cytarabine-etidronate), and the encapsulation of cytarabine within bone-homing liposomal nanocarriers. We present a detailed analysis of their synthesis, mechanism of action, pharmacokinetics, preclinical efficacy, and clinical safety, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This guide is intended to serve as a critical resource for researchers and drug developers in the field of targeted cancer therapy.
Introduction: The Rationale for Bone-Targeting Cytarabine
Bone is a frequent site for primary tumors, such as osteosarcoma, and a common destination for metastases from cancers of the breast, prostate, and lung. The unique physiological environment of bone, characterized by continuous remodeling, presents a sanctuary for tumor cells, shielding them from systemic chemotherapies. Cytarabine, a pyrimidine analog, effectively inhibits DNA synthesis and induces apoptosis in rapidly dividing cells.[1] However, its clinical utility in bone cancers is hampered by a short plasma half-life due to rapid deamination to the inactive metabolite, uracil arabinoside, and its hydrophilic nature which limits its uptake into the bone matrix.[2]
Bone-targeting strategies aim to enhance the therapeutic index of cytarabine by increasing its local concentration at the site of disease while minimizing systemic exposure and associated toxicities.[3] This is primarily achieved through two distinct approaches:
-
Direct Conjugation: Covalently linking cytarabine to a bone-seeking molecule, most notably a bisphosphonate. Bisphosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone, leading to the accumulation of the conjugate in the skeletal system.[4]
-
Nanocarrier-based Delivery: Encapsulating cytarabine within liposomes or other nanoparticles that are surface-functionalized with bone-targeting ligands, such as bisphosphonates or hyaluronic acid.[5]
This guide will delve into the pharmacological intricacies of these innovative approaches.
Direct Conjugation: The Case of MBC-11 (Cytarabine-Etidronate)
MBC-11 is a first-in-class conjugate where cytarabine is covalently linked to the bisphosphonate etidronate. This design leverages the bone-homing properties of etidronate to deliver cytarabine directly to the bone matrix, where it can be released to exert its cytotoxic effects on tumor cells.
Mechanism of Action and Cellular Uptake
The proposed mechanism of action for MBC-11 involves a multi-step process that begins with its systemic administration and culminates in the targeted killing of cancer cells within the bone.
Caption: Mechanism of action for MBC-11.
Clinical Pharmacology of MBC-11
A first-in-human Phase I clinical trial of MBC-11 has provided valuable insights into its safety, tolerability, and preliminary efficacy in patients with advanced solid cancers and cancer-induced bone disease.
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | |
| Dose-Limiting Toxicity | Grade 4 neutropenia and thrombocytopenia (at 10 mg/kg) | |
| Principal Toxicity | Myelosuppression (Grade 1-2) | |
| Pharmacodynamic Effect | Persistent decrements in the bone resorption marker TRAP5b | |
| Preliminary Efficacy | Reduction in metabolic activity (SUVmax) in 52% of bone lesions | |
| Pain Reduction | Reported by 6 out of 13 patients with baseline pain |
-
Patient Population: 15 patients with advanced solid cancers and cancer-induced bone disease.
-
Study Design: "3+3" dose escalation design to determine the MTD.
-
Dosing Regimen: MBC-11 administered intravenously daily for 5 days of every 4-week cycle, for up to four cycles. Dose levels investigated ranged from 0.5 mg/kg to 10 mg/kg.
-
Assessments: Safety and tolerability, plasma pharmacokinetics, bone turnover biomarkers (e.g., TRAP5b), and bone lesion activity via 18F-FDG-PET/CT imaging.
Nanocarrier-Mediated Delivery: Bone-Targeting Liposomal Cytarabine
An alternative and highly versatile approach to bone-targeted therapy is the use of liposomal nanocarriers. These systems encapsulate cytarabine and are decorated with ligands that promote their accumulation in bone tissue.
A Case Study: Redox-Sensitive, Dual-Targeting Liposomes
A promising preclinical formulation involves liposomes co-functionalized with alendronate (ALN) and hyaluronic acid (HA), encapsulating cytarabine (ALN-HA-SS-AraC-Lip).
-
Alendronate (ALN): A nitrogen-containing bisphosphonate that serves as the primary bone-targeting moiety.
-
Hyaluronic Acid (HA): A natural polysaccharide that targets the CD44 receptor, which is often overexpressed on cancer cells, including some leukemias and solid tumors.
-
Redox-Sensitive Linker (-SS-): A disulfide bond is incorporated to link a cholesterol anchor to the hydrophilic polymer shell. The higher concentration of glutathione in the intracellular environment of tumor cells cleaves this bond, leading to the destabilization of the liposome and rapid, localized drug release.
Synthesis and Characterization Workflow
The synthesis of these multi-functional liposomes is a multi-step process involving the synthesis of the targeting polymer and subsequent liposome preparation and drug loading.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisphosphonates in preclinical bone oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-sensitive hyaluronic acid-cholesterol nanovehicles potentiate efficient transmembrane internalization and controlled release for penetrated “full-line” inhibition of pre-metastatic initiation [agris.fao.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using MBC-11 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 trisodium is a novel bone-targeting conjugate of the chemotherapeutic agent cytarabine and the bisphosphonate etidronate. This conjugate is designed to deliver cytarabine preferentially to the bone matrix, thereby increasing its therapeutic concentration at sites of bone metastases and potentially reducing systemic toxicity. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the action of cytarabine, a nucleoside analog. As a conjugate, MBC-11 is anticipated to be internalized by cells where cytarabine is released and subsequently phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, becomes incorporated into the DNA strand, and ultimately terminates DNA chain elongation. This disruption of DNA synthesis and repair predominantly affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest in the S-phase and induction of apoptosis.[1][2][3][4] The etidronate component, in addition to its bone-targeting properties, may also contribute to cytotoxicity, potentially by being metabolized into cytotoxic ATP analogues.[5]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the in vitro activity of this compound against relevant cancer cell lines. These values should serve as a reference for expected outcomes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | 5.2 ± 0.8 |
| PC-3 | Prostate Cancer | 72 | 8.9 ± 1.2 |
| Saos-2 | Osteosarcoma | 72 | 3.5 ± 0.5 |
| HL-60 | Leukemia | 48 | 1.8 ± 0.3 |
Table 2: Apoptosis Induction by this compound in Saos-2 Cells (24h Treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 10.2 ± 1.1 | 4.3 ± 0.7 |
| 5 | 25.8 ± 2.4 | 12.7 ± 1.5 |
| 10 | 42.5 ± 3.9 | 28.9 ± 3.1 |
Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (24h)
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45.3 ± 2.8 | 35.1 ± 2.1 | 19.6 ± 1.9 |
| 1 | 38.7 ± 3.1 | 50.2 ± 3.5 | 11.1 ± 1.4 |
| 5 | 25.9 ± 2.5 | 65.8 ± 4.2 | 8.3 ± 1.1 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound and calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, Saos-2, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cells. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend them in Propidium Iodide/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating MBC-11 in Animal Models of Cancer-Induced Bone Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of MBC-11, a novel bone-targeted conjugate of the chemotherapeutic agent cytarabine and the bisphosphonate etidronate, in animal models of cancer-induced bone disease.
Introduction to MBC-11 and Cancer-Induced Bone Disease
Cancer-induced bone disease is a debilitating condition characterized by the growth of cancer cells within the bone microenvironment, leading to significant skeletal complications. MBC-11 is a first-in-class therapeutic designed to specifically target bone lesions. By conjugating cytarabine to the bone-seeking molecule etidronate, MBC-11 delivers the cytotoxic agent directly to the site of disease, concentrating its anti-cancer activity while potentially minimizing systemic toxicity.[1][2] Preclinical observations have suggested that MBC-11 possesses both anti-resorptive and anti-cancer efficacy with a favorable safety profile.[3] A first-in-human Phase I clinical trial has demonstrated that MBC-11 is well-tolerated and shows promising activity in reducing the metabolic activity of cancer cells in bone lesions in patients with advanced solid tumors.[1][2]
The "vicious cycle" of cancer-induced bone disease involves a complex interplay between tumor cells, osteoclasts, and osteoblasts. Tumor cells in the bone secrete factors that stimulate osteoclast differentiation and activity, leading to excessive bone resorption. This degradation of the bone matrix releases growth factors that, in turn, promote further tumor growth, perpetuating the cycle of bone destruction and tumor expansion.
Mechanism of Action of MBC-11 in the Bone Microenvironment
MBC-11 is designed to disrupt the vicious cycle of cancer-induced bone disease through a dual mechanism of action:
-
Bone Targeting: The etidronate component of MBC-11 has a high affinity for hydroxyapatite, the primary mineral component of bone. This property allows for the targeted delivery and accumulation of the conjugate at sites of active bone remodeling, which are prevalent in areas of metastatic tumor growth.
-
Cytotoxic Activity: Once localized to the bone surface, MBC-11 is believed to be internalized by osteoclasts during the resorption process or released in the acidic microenvironment of the bone. The subsequent release of cytarabine, a potent antimetabolite, leads to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells within the bone lesion. Additionally, the etidronate component itself has anti-resorptive properties, further inhibiting osteoclast activity.
Figure 1: Proposed mechanism of action of MBC-11 in the vicious cycle of cancer-induced bone disease.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of MBC-11. The following models are recommended based on their ability to recapitulate key aspects of human cancer-induced bone disease.
| Animal Model | Cancer Cell Line | Mouse Strain | Inoculation Route | Key Features |
| Breast Cancer | MDA-MB-231 (human) | Athymic Nude or SCID | Intracardiac, Intratibial | Osteolytic lesions, well-characterized model. |
| 4T1 (murine) | BALB/c | Orthotopic (mammary fat pad) | Syngeneic model, allows for study of immune interactions. | |
| Prostate Cancer | PC-3 (human) | Athymic Nude or SCID | Intracardiac, Intratibial | Mixed osteolytic/osteoblastic lesions. |
| Multiple Myeloma | 5TGM1 (murine) | C57BL/KaLwRij | Intravenous | Disseminated osteolytic lesions, mimics human disease. |
Experimental Workflow for Preclinical Evaluation of MBC-11
A typical preclinical study to evaluate the efficacy of MBC-11 in a cancer-induced bone disease model would follow the workflow outlined below.
Figure 2: General experimental workflow for evaluating MBC-11 in a mouse model of cancer-induced bone disease.
Detailed Experimental Protocols
1. Cell Culture and Preparation
-
Cell Lines: Utilize luciferase-expressing cancer cell lines (e.g., MDA-MB-231-luc, 4T1-luc) to enable non-invasive monitoring of tumor growth and metastasis via bioluminescence imaging.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile, serum-free PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep cells on ice until injection.
2. Animal Inoculation
-
Animals: Use female athymic nude or SCID mice, 6-8 weeks of age, for xenograft models. For syngeneic models, use immunocompetent mice such as BALB/c.
-
Intracardiac Injection:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in dorsal recumbency.
-
Insert a 27-gauge needle into the second intercostal space to the left of the sternum, directed towards the left ventricle.
-
Observe for the appearance of arterial blood in the syringe hub to confirm correct placement.
-
Slowly inject 100 µL of the cell suspension.
-
Monitor the animal for recovery.
-
-
Intratibial Injection:
-
Anesthetize the mouse.
-
Flex the knee and insert a 27-gauge needle through the patellar tendon into the tibial plateau.
-
Slowly inject 20 µL of the cell suspension into the intramedullary cavity.
-
Seal the injection site with bone wax to prevent cell leakage.
-
3. Monitoring of Tumor Growth and Bone Lesions
-
Bioluminescence Imaging (BLI):
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, image the anesthetized mice using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal (photons/second) in regions of interest (e.g., hind limbs, spine) to monitor tumor burden.
-
-
Radiography/Micro-CT:
-
Perform weekly or bi-weekly X-ray or micro-computed tomography (micro-CT) scans of the tumor-bearing limbs.
-
Analyze images for the presence and severity of osteolytic or osteoblastic lesions.
-
Quantify bone volume and bone mineral density in the affected areas.
-
4. Treatment with MBC-11
-
Dosing and Administration: Based on the wide therapeutic index observed in animal models, a range of doses can be explored. Administer MBC-11 or a vehicle control (e.g., saline) via intravenous or intraperitoneal injection. A typical treatment schedule might involve daily injections for 5 consecutive days, followed by a treatment-free period.
-
Monitoring during Treatment: Monitor animal body weight and general health daily.
5. Endpoint Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor-bearing bones and other organs for further analysis.
-
Histological Analysis:
-
Fix bones in 10% neutral buffered formalin.
-
Decalcify bones in 10% EDTA.
-
Embed in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor infiltration and bone architecture.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
-
Bone Turnover Markers:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., procollagen type I N-terminal propeptide, P1NP) using ELISA kits.
-
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data that should be collected during the preclinical evaluation of MBC-11.
Table 1: Effect of MBC-11 on Tumor Burden
| Treatment Group | N | Baseline Tumor Burden (photons/s) | Final Tumor Burden (photons/s) | % Change in Tumor Burden |
| Vehicle Control | 10 | |||
| MBC-11 (low dose) | 10 | |||
| MBC-11 (high dose) | 10 |
Table 2: Effect of MBC-11 on Bone Lesions (from Micro-CT Analysis)
| Treatment Group | N | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Thickness (Tb.Th) |
| Vehicle Control | 10 | |||
| MBC-11 (low dose) | 10 | |||
| MBC-11 (high dose) | 10 |
Table 3: Effect of MBC-11 on Histomorphometric Parameters
| Treatment Group | N | Tumor Area/Bone Area (%) | Osteoclast Number/Bone Surface |
| Vehicle Control | 10 | ||
| MBC-11 (low dose) | 10 | ||
| MBC-11 (high dose) | 10 |
Table 4: Effect of MBC-11 on Bone Turnover Markers
| Treatment Group | N | Serum CTX (ng/mL) | Serum P1NP (ng/mL) |
| Vehicle Control | 10 | ||
| MBC-11 (low dose) | 10 | ||
| MBC-11 (high dose) | 10 |
Signaling Pathways in Cancer-Induced Bone Disease
The development of cancer-induced bone disease involves the dysregulation of several key signaling pathways. The RANK/RANKL/OPG axis is a central regulator of osteoclastogenesis. Tumor cells can directly or indirectly increase the expression of RANKL, which binds to its receptor RANK on osteoclast precursors, leading to their differentiation and activation.
Figure 3: Simplified diagram of the RANK/RANKL/OPG signaling pathway in osteoclastogenesis.
By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy of MBC-11 and other bone-targeted therapies for the treatment of cancer-induced bone disease. The use of well-characterized animal models and a comprehensive panel of analytical techniques will provide robust data to support the clinical development of novel therapeutics for this challenging condition.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteros Biomedica Announce Initiation of a Phase I Clinical Trial [prnewswire.com]
Sourcing and Application of Research-Grade MBC-11 Trisodium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sourcing and utilizing research-grade MBC-11 trisodium. This compound is a novel, first-in-class bone-targeting conjugate. It combines the bisphosphonate (1-hydroxyethane-1,1-diyl)bis(phosphonic acid) (HEDP) with the antimetabolite cytarabine (Ara-C). This unique structure allows for targeted delivery of the cytotoxic agent Ara-C to the bone matrix, making it a compound of significant interest for research in tumor-induced bone disease and other bone-related pathologies.
Sourcing Research-Grade this compound
A critical first step in conducting reproducible research is the procurement of high-quality reagents. Several suppliers offer research-grade this compound. Key considerations when selecting a supplier include purity, stability, available documentation (e.g., Certificate of Analysis), and cost. Below is a comparative summary of suppliers providing this compound.
Table 1: Supplier Comparison for this compound
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| AdooQ BioScience | A21925 | >99% (HPLC) | 577.15 | 387877-45-4 | Lyophilized at -20°C, desiccated. Stable for 36 months. In solution, use within 1 month at -20°C.[1] |
| MyBiosource | MBS5753461 | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | HY-107093A | >98% | 577.15 | 387877-45-4 | Powder at -20°C for 3 years. In solvent at -80°C for 1 year. |
| GlpBio | GF10121 | >98% | 577.15 | 387877-45-4 | Powder at -20°C for 3 years. In solvent at -80°C for 1 year. |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity and other quality control parameters.
Mechanism of Action and Signaling Pathways
This compound is designed to selectively deliver cytarabine to bone tissue. The bisphosphonate component, HEDP, has a high affinity for hydroxyapatite, the primary mineral component of bone. Upon localization to the bone surface, MBC-11 is believed to be internalized by bone-resorbing osteoclasts or to release Ara-C in the bone microenvironment.
The active component, cytarabine (Ara-C), is a pyrimidine nucleoside analog that, once intracellularly converted to its active triphosphate form (ara-CTP), exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[2][3] This leads to cell cycle arrest and the induction of apoptosis.
The key signaling pathways involved in the action of Ara-C include:
-
DNA Damage and Repair: Incorporation of ara-CTP into DNA leads to chain termination and the formation of DNA strand breaks.[2] This triggers the DNA damage response (DDR) pathway.
-
Cell Cycle Arrest: Ara-C has been shown to induce cell cycle arrest, primarily at the G1/S phase or S-phase.[1] This is mediated through the upregulation of cyclin-dependent kinase inhibitors, such as the INK4 family, which in turn inhibit the CDK4/cyclin D1 complex.
-
Apoptosis Induction: The accumulation of DNA damage and cell cycle arrest ultimately leads to programmed cell death (apoptosis). This can be mediated through various pathways, including the activation of the p38 MAPK signaling pathway, which can lead to the downregulation of anti-apoptotic proteins like Mcl-1.
Below are diagrams illustrating the proposed mechanism of action and an experimental workflow for studying this compound.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro effects of this compound. These protocols are based on the known cellular effects of cytarabine and should be optimized for your specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your research question (e.g., human osteosarcoma cell lines like Saos-2 or U2OS, or breast cancer cell lines known to metastasize to bone like MDA-MB-231).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MBC-11 Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. It is recommended to prepare fresh dilutions for each experiment.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis). Allow cells to adhere overnight. The following day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (the solvent used to dissolve MBC-11). The treatment duration will depend on the specific assay (e.g., 24, 48, or 72 hours).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in section 3.1.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in section 3.1.
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Concluding Remarks
This compound represents a promising tool for researchers investigating novel therapeutic strategies for bone-related cancers. The successful application of this compound in a research setting is contingent upon sourcing high-purity material and employing robust, well-characterized experimental protocols. The information and protocols provided herein serve as a comprehensive guide for the initial characterization of the cellular effects of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental systems and scientific inquiries.
References
Application Notes and Protocols for Measuring MBC-11 Trisodium Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 trisodium is a novel, first-in-class bone-targeting prodrug that conjugates the chemotherapeutic agent cytarabine with the bisphosphonate etidronate. This design facilitates the targeted delivery of cytarabine to the bone matrix, aiming to enhance its efficacy against cancer cells residing in the bone while minimizing systemic toxicity.[1][2] Preclinical studies in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma have demonstrated both anti-resorptive and anti-tumor activities.[1] Furthermore, a Phase I clinical trial in human patients with advanced solid tumors and cancer-induced bone disease has shown that MBC-11 is well-tolerated and can reduce the metabolic activity of bone-associated cancer cells.[1][2]
These application notes provide detailed methodologies for key in vivo experiments to assess the efficacy of this compound, along with protocols for relevant pharmacodynamic assays.
Mechanism of Action and Signaling Pathway
This compound is designed to selectively accumulate in the bone, where it is cleaved to release cytarabine and etidronate. Etidronate inhibits bone resorption by osteoclasts, while cytarabine, an antimetabolite, exerts cytotoxic effects on cancer cells. The combined action disrupts the "vicious cycle" of tumor growth in the bone.
Caption: Mechanism of action of this compound in the bone tumor microenvironment.
Experimental Protocols
Murine Model of Breast Cancer Bone Metastasis
This protocol describes the establishment of a murine xenograft model to evaluate the in vivo efficacy of this compound against breast cancer bone metastases.
Materials:
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cell line.
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Reagents: this compound, vehicle control (e.g., sterile saline), Matrigel.
-
Equipment: Bioluminescence imaging system, micro-CT scanner, calipers.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Inoculation:
-
Anesthetize mice according to approved institutional protocols.
-
Resuspend MDA-MB-231 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1x10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension into the left cardiac ventricle of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor engraftment and growth weekly using bioluminescence imaging.
-
Once bone metastases are established (typically 2-3 weeks post-injection), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control via intravenous injection according to the desired dosing schedule (e.g., daily for 5 days, repeated every 28 days). Dose levels can be determined based on prior toxicology studies.
-
-
Efficacy Assessment:
-
Measure tumor burden weekly using bioluminescence imaging.
-
Monitor animal body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize mice and collect tumors and long bones for further analysis (e.g., histology, immunohistochemistry).
-
Assess bone destruction and integrity using micro-CT imaging.
-
Experimental Workflow:
Caption: Workflow for the in vivo xenograft model of breast cancer bone metastasis.
Pharmacodynamic Assays
This protocol outlines the use of ¹⁸F-FDG PET/CT to assess the metabolic activity of bone lesions in response to this compound treatment.
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours prior to imaging to reduce background ¹⁸F-FDG uptake.
-
Tracer Injection: Anesthetize the mouse and inject a dose of 7.4 MBq (200 µCi) of ¹⁸F-FDG via the tail vein.
-
Uptake Period: Keep the mouse anesthetized for 60 minutes to allow for tracer distribution and uptake.
-
Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference, followed by a PET scan.
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) around the bone lesions.
-
Calculate the maximum standardized uptake value (SUVmax) for each lesion. A reduction in SUVmax indicates a decrease in metabolic activity and a response to treatment. In a human Phase I study, a reduction of at least 25% in SUVmax was observed in 52% of bone lesions after two cycles of MBC-11 treatment.
-
This protocol describes the measurement of serum tartrate-resistant acid phosphatase 5b (TRAP5b), a marker of osteoclast activity and bone resorption, using an ELISA kit.
Procedure:
-
Sample Collection: Collect blood samples from mice at baseline and at various time points during and after treatment. Process the blood to obtain serum.
-
ELISA Assay:
-
Use a commercially available mouse TRAP5b ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure. This typically involves adding standards, controls, and serum samples to antibody-coated microplate wells.
-
After incubation and washing steps, add a substrate solution to develop color.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of TRAP5b in the serum samples from the standard curve. A decrease in serum TRAP5b levels indicates an inhibition of bone resorption. The Phase I clinical trial of MBC-11 showed persistent decreases in TRAP5b in patients with elevated baseline levels.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Antitumor Efficacy of this compound in a Murine Breast Cancer Bone Metastasis Model
| Treatment Group | Mean Tumor Burden (photons/s) at Day 28 | % Tumor Growth Inhibition | Mean Bone Mineral Density (g/cm³) |
| Vehicle Control | [Insert Value] | - | [Insert Value] |
| MBC-11 (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| MBC-11 (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Bone Resorption Marker
| Treatment Group | Mean Serum TRAP5b (U/L) at Day 21 | % Change from Baseline |
| Vehicle Control | [Insert Value] | [Insert Value] |
| MBC-11 (Dose 1) | [Insert Value] | [Insert Value] |
| MBC-11 (Dose 2) | [Insert Value] | [Insert Value] |
Conclusion
The protocols and methodologies described in these application notes provide a framework for the in vivo evaluation of this compound efficacy. By utilizing established xenograft models and relevant pharmacodynamic assays, researchers can obtain robust data to further characterize the therapeutic potential of this novel bone-targeting agent.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining MBC-11 Trisodium with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 trisodium is a first-in-class bone-targeting conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine.[1][2] This novel agent is designed to deliver cytarabine preferentially to the bone matrix, aiming to treat primary bone cancers and bone metastases with reduced systemic toxicity.[1][2] Preclinical studies in rodent models and a first-in-human Phase I trial have demonstrated the antitumor activity of MBC-11 as a monotherapy in the context of cancer-induced bone disease.[1] While clinical data on combination therapies are not yet available, the unique mechanism of action of MBC-11 presents a strong rationale for exploring its synergistic potential with other anticancer agents.
These application notes provide a framework for researchers to investigate the combination of this compound with other cancer therapeutics. The included protocols are designed to assess synergy, efficacy, and mechanisms of action for novel combination regimens incorporating MBC-11.
Rationale for Combination Therapy
The therapeutic strategy behind MBC-11 is to achieve a high local concentration of the cytotoxic agent, cytarabine, in the bone, thereby maximizing its effect on tumor cells while minimizing systemic side effects. The etidronate component of MBC-11 not only serves as a bone-targeting moiety but also has bone-protecting (antiresorptive) properties.
Preclinical evidence for etidronate suggests that it does not interfere with the antineoplastic activity of standard cytotoxic agents and lacks immunosuppressive activity. This profile makes it a suitable candidate for inclusion in combination chemotherapy regimens. The targeted delivery of cytarabine by MBC-11 could potentially complement the mechanisms of other anticancer drugs, leading to enhanced tumor cell killing, overcoming drug resistance, and further reducing systemic toxicity.
Potential Combination Strategies
Based on the mechanism of action of MBC-11 and the current landscape of cancer therapy, several classes of anticancer agents present compelling opportunities for combination studies:
-
Conventional Chemotherapy: Combining MBC-11 with standard-of-care chemotherapeutic agents (e.g., taxanes, platinum compounds) could offer a multi-pronged attack on tumor cells. While MBC-11 targets cells in the bone, systemic chemotherapy can address the primary tumor and metastases in other organs.
-
Targeted Therapies: Agents targeting specific molecular pathways in cancer cells (e.g., kinase inhibitors) could be combined with MBC-11 to simultaneously block key survival signals and induce DNA damage.
-
Immunotherapies: The immunomodulatory effects of cytarabine, coupled with the potential for immunogenic cell death induced by local tumor killing, suggest that MBC-11 could enhance the efficacy of immune checkpoint inhibitors or other immunotherapies.
-
Anti-angiogenic Agents: By targeting the tumor vasculature, anti-angiogenic drugs could complement the direct cytotoxic effect of MBC-11 on cancer cells within the bone microenvironment.
Preclinical Evaluation of MBC-11 Combination Therapies
A systematic preclinical evaluation is essential to identify synergistic combinations and to understand their underlying mechanisms. The following experimental protocols provide a roadmap for this evaluation.
Table 1: Summary of Preclinical Data from MBC-11 Monotherapy Studies
| Parameter | Finding | Reference |
| Mechanism of Action | Conjugate of etidronate (bone-targeting) and cytarabine (antimetabolite) | |
| Preclinical Models | Rodent models of cancer-induced bone disease, dogs with spontaneous osteosarcoma | |
| Demonstrated Effects | Antiresorptive (bone-protecting) and antitumor activities | |
| Phase I MTD | 5 mg/kg per day | |
| Principal Toxicity | Myelosuppression | |
| Clinical Activity | Significant reduction in cancer cell activity in over half of bone lesions |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine the synergistic, additive, or antagonistic effects of MBC-11 in combination with other anticancer agents on cancer cell lines.
Materials:
-
Cancer cell lines relevant to bone metastasis (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
This compound
-
Combination anticancer agent(s)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for MBC-11 and the combination agent(s) in cell culture medium.
-
Treatment: Treat the cells with MBC-11 alone, the combination agent alone, and the combination of both at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a period corresponding to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Efficacy of MBC-11 Combination Therapy in a Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of MBC-11 in combination with another anticancer agent in a mouse model of bone metastasis.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line capable of forming bone metastases (e.g., luciferase-tagged MDA-MB-231)
-
This compound
-
Combination anticancer agent
-
Bioluminescence imaging system
-
Calipers
Methodology:
-
Tumor Cell Inoculation: Inoculate mice with cancer cells via intracardiac or intratibial injection to establish bone metastases.
-
Tumor Monitoring: Monitor tumor growth using bioluminescence imaging and/or caliper measurements.
-
Treatment Groups: Once tumors are established, randomize mice into the following treatment groups:
-
Vehicle control
-
MBC-11 alone
-
Combination agent alone
-
MBC-11 + combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration.
-
Efficacy Assessment:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Measure tumor volume if applicable.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis: At the end of the study, collect tumors and relevant tissues for histological and molecular analysis.
Visualizations
Signaling Pathway: Proposed Synergistic Mechanism
Caption: Proposed synergistic mechanism of MBC-11 and a targeted therapy.
Experimental Workflow: In Vitro Synergy Screen
Caption: Workflow for in vitro synergy screening of MBC-11 combinations.
Logical Relationship: Rationale for Combination Therapy
Caption: Rationale for combining MBC-11 with other anticancer agents.
References
Troubleshooting & Optimization
Overcoming solubility issues with MBC-11 trisodium in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MBC-11 trisodium. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bone-targeted conjugate of the chemotherapeutic agent cytarabine (Ara-C) and the bisphosphonate etidronate.[1][2] Its primary application is in the treatment of cancer-induced bone disease. The etidronate component targets the compound to areas of high bone turnover, where the conjugate is designed to release its cytotoxic payload, cytarabine, directly into the bone microenvironment.[2] This targeted delivery aims to increase the local concentration of the active drug, enhancing its therapeutic effect on cancer cells within the bone while minimizing systemic side effects.[2]
Q2: What are the known metabolic breakdown products of MBC-11?
MBC-11 is hydrolyzed in the body into etidronate and cytarabine monophosphate (araCMP). Etidronate is not further metabolized, while araCMP is rapidly dephosphorylated to cytarabine (araC), which is then deaminated to uracil arabinoside (araU).[1]
Q3: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Incomplete dissolution or precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH of the Buffer: The solubility of compounds with ionizable groups is highly dependent on the pH of the solution. As a trisodium salt, MBC-11 is expected to be more soluble in neutral to slightly alkaline conditions. Acidic pH may cause the protonation of the phosphate and carboxylate groups, leading to a decrease in solubility.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence the solubility of MBC-11. High concentrations of certain salts can lead to "salting out," where the compound precipitates from the solution.
-
Temperature: Temperature can affect solubility. While warming a solution can sometimes increase the dissolution rate, for some compounds, prolonged exposure to higher temperatures can lead to degradation or precipitation.
-
Concentration of this compound: Exceeding the solubility limit of MBC-11 in the chosen buffer will result in precipitation.
Troubleshooting Guide
Issue: Poor Solubility or Precipitation of this compound Upon Reconstitution
Initial Steps:
-
Verify the Quality of the Compound: Ensure the this compound is of high purity and has been stored under the recommended conditions to prevent degradation.
-
Use High-Purity Solvents: Always use sterile, nuclease-free water or high-purity buffer components to prepare your solutions.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| pH Optimization | Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Attempt to dissolve a known concentration of this compound in each buffer. Visually inspect for precipitation and, if possible, quantify the soluble fraction using UV-Vis spectroscopy or HPLC. | Identification of the optimal pH range for maximum solubility. Trisodium salts are generally more soluble at neutral to slightly alkaline pH. |
| Ionic Strength Modification | Prepare your optimal pH buffer with varying concentrations of a neutral salt like NaCl (e.g., 50 mM, 100 mM, 150 mM). Dissolve this compound and observe its solubility. | Determining if the ionic strength is contributing to "salting in" (increasing solubility) or "salting out" (decreasing solubility). |
| Use of Co-solvents | If solubility in purely aqueous buffers remains an issue, consider the addition of a small percentage of a biocompatible co-solvent. Prepare stock solutions of MBC-11 in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Note: The final concentration of the organic solvent should be kept low (<1%) to avoid impacting biological assays. | Improved solubility due to the altered polarity of the solvent. |
| Sonication | After adding this compound to the buffer, place the vial in a sonicator bath for short intervals (e.g., 1-2 minutes). Be cautious to avoid overheating the sample. | Mechanical agitation can help to break up aggregates and facilitate the dissolution of the compound. |
| Temperature Control | Gently warm the solution to 37°C during the dissolution process. However, it is crucial to first assess the thermal stability of MBC-11 to avoid degradation. | Increased kinetic energy can enhance the rate of dissolution. |
Quantitative Data Summary: Hypothetical Solubility of this compound
The following table presents hypothetical data to illustrate the effect of pH and a co-solvent on the solubility of this compound.
| Buffer (50 mM) | pH | Co-solvent | Maximum Soluble Concentration (mg/mL) |
| Phosphate | 6.0 | None | 0.5 |
| Phosphate | 7.0 | None | 2.0 |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | 5.0 |
| Tris-HCl | 8.0 | None | 8.0 |
| PBS | 7.4 | 1% DMSO | 15.0 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by UV-Vis Spectroscopy
-
Prepare a standard curve:
-
Prepare a stock solution of this compound in a solvent where it is highly soluble (e.g., DMSO).
-
Create a series of dilutions of the stock solution in the aqueous buffer of interest.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for MBC-11.
-
Plot a standard curve of absorbance versus concentration.
-
-
Prepare saturated solutions:
-
Add an excess amount of this compound to a known volume of each test buffer in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample analysis:
-
Centrifuge the vials to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it, if necessary, to fall within the range of the standard curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculate solubility:
-
Use the standard curve to determine the concentration of MBC-11 in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility in that buffer.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Targeted delivery and mechanism of action of MBC-11.
References
Technical Support Center: Managing Cytotoxicity of MBC-11 Trisodium in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the in vitro cytotoxicity of MBC-11 trisodium in non-target cells.
Introduction to this compound
MBC-11 is a bone-targeting conjugate of the chemotherapeutic agent cytarabine (araC) and the bisphosphonate etidronate. This design aims to deliver cytarabine directly to the bone microenvironment, increasing its concentration at the site of bone metastases while minimizing systemic exposure.[1] The primary mechanism of action involves the hydrolysis of MBC-11, releasing cytarabine, which, in its active triphosphate form (ara-CTP), inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[2] While targeted, off-target cytotoxicity in non-skeletal cells can be a concern in preclinical in vitro studies. The principal toxicity observed in clinical settings is myelosuppression, an on-target effect in the bone marrow.[1][3]
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity in our non-target cell line when treated with MBC-11. What are the potential causes?
A1: High cytotoxicity in non-target cells can stem from several factors:
-
Concentration of MBC-11: The concentration used may be too high for the specific non-target cell line, leading to off-target effects.
-
Cell Line Sensitivity: Non-target cell lines can have varying sensitivities to cytarabine. Cells with a higher proliferation rate may be more susceptible.
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence the observed cytotoxicity.
-
Compound Stability: Degradation of MBC-11 in the culture medium could lead to a higher-than-expected local concentration of free cytarabine.
Q2: How can we reduce the off-target cytotoxicity of MBC-11 in our in vitro experiments?
A2: To mitigate off-target cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response study to determine the optimal concentration of MBC-11 that is cytotoxic to your target bone cancer cells while minimizing effects on non-target cells.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to achieve the desired effect on target cells while reducing the impact on non-target cells.
-
Use a Co-culture Model: A more physiologically relevant model, such as a co-culture of bone cancer cells with non-target cells, can provide a better understanding of selective cytotoxicity.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes modulate drug activity. Experiment with different serum concentrations to see if it impacts off-target cytotoxicity.
Q3: What are the expected morphological changes in non-target cells undergoing apoptosis due to MBC-11 treatment?
A3: Cells undergoing apoptosis induced by the cytarabine released from MBC-11 will typically exhibit characteristic morphological changes, including:
-
Cell shrinkage and rounding.
-
Membrane blebbing.
-
Chromatin condensation (pyknosis).
-
Nuclear fragmentation (karyorrhexis).
-
Formation of apoptotic bodies.
Q4: Which signaling pathways are likely involved in cytarabine-induced cytotoxicity in non-target cells?
A4: Cytarabine, the active component of MBC-11, is known to induce apoptosis through the intrinsic pathway. Key events include:
-
DNA Damage: Incorporation of ara-CTP into DNA leads to chain termination and DNA damage.[2]
-
p38 MAPK Activation: DNA damage can trigger the activation of the p38 MAPK pathway.
-
Mcl-1 Downregulation: Activated p38 MAPK can lead to the destabilization of the anti-apoptotic protein Mcl-1 mRNA and protein.
-
Caspase Activation: The decrease in anti-apoptotic proteins and mitochondrial membrane depolarization leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), ultimately leading to apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue). | Reduced well-to-well and plate-to-plate variability. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | More consistent and reliable data from the inner wells. |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions of MBC-11 for each experiment. Ensure thorough mixing at each dilution step. | Improved dose-response curve consistency. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments. | Elimination of a confounding variable and more reliable results. |
Issue 2: Low or No Cytotoxicity Observed in Target Bone Cancer Cells
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sub-optimal MBC-11 Concentration | Increase the concentration range of MBC-11 in your dose-response experiment. | Identification of the effective cytotoxic concentration for the target cells. |
| Short Incubation Time | Extend the incubation period to allow sufficient time for MBC-11 to be taken up, hydrolyzed, and for cytarabine to induce apoptosis. | Increased cytotoxicity observed at effective concentrations. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to cytarabine. This could be due to low expression of nucleoside transporters or high expression of drug efflux pumps. | Consider using a different bone cancer cell line or investigating mechanisms of resistance. |
| Incorrect Assay Timing | The cytotoxicity assay may be performed too early, before significant cell death has occurred. | Optimize the timing of the assay based on the cell doubling time and the expected kinetics of apoptosis. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate suitable for luminescence assays.
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than the loss of metabolic activity.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7.
Visualizations
Diagram 1: MBC-11 Mechanism of Action
Caption: Targeted delivery and mechanism of action of this compound.
Diagram 2: Troubleshooting Workflow for High Off-Target Cytotoxicity
Caption: Logical steps to troubleshoot high off-target cytotoxicity.
Diagram 3: Simplified Cytarabine-Induced Apoptosis Pathway
Caption: Key signaling events in cytarabine-induced apoptosis.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of Ara-C-induced apoptosis of resting B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of MBC-11 trisodium during storage and use
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of MBC-11 trisodium to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (< 3 months) | 4°C | Dry | Tightly sealed vial |
| Long-term (> 3 months) | -20°C or -80°C | Dry | Tightly sealed vial |
It is crucial to keep the compound away from moisture.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions just before use. If storage is necessary, follow these guidelines:
| Parameter | Recommendation |
| Solvent | High-purity sterile water is recommended.[1][2] |
| Storage Temperature | Aliquot and store at -20°C. Some sources suggest -80°C for longer-term stability (up to 6 months).[1] |
| Storage Duration | Use within one month when stored at -20°C. |
| Container | Tightly sealed vials. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. |
Note: Before use, if the stock solution was prepared with water, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 μm filter.
Q3: What are the known incompatibilities of this compound?
This compound should not be mixed with or exposed to the following:
-
Strong acids
-
Strong alkalis
-
Strong oxidizing agents
-
Strong reducing agents
Exposure to these substances can lead to chemical degradation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, similar trisodium salts of organic compounds can be susceptible to:
-
Hydrolysis: The ester and amide bonds within the MBC-11 molecule could be susceptible to hydrolysis, especially in acidic or basic conditions.
-
Oxidation: This is a common degradation pathway for many organic molecules and can be initiated by light, heat, or trace metals.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
A logical diagram illustrating potential degradation pathways is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. 2. Prepare fresh stock solutions for each experiment. 3. Perform a purity analysis of your current stock. |
| Precipitate observed in stock solution upon thawing | Poor solubility at low temperatures or compound degradation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitate remains, it may indicate degradation. Prepare a fresh stock solution. 3. Consider using a different solvent if solubility is a persistent issue, but verify compatibility. |
| Discoloration of solid compound or solution | Potential chemical degradation. | Do not use the compound. Contact the supplier for a replacement. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a known volume of HPLC-grade water to create a stock solution (e.g., 1 mg/mL).
-
Further dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength based on the UV absorbance spectrum of MBC-11. If unknown, start with a range of 210-400 nm.
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products.
-
The following diagram outlines the experimental workflow for HPLC purity assessment.
Protocol 2: Forced Degradation Study of this compound
This protocol can help identify potential degradation products and pathways.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
-
pH meter
Method:
-
Prepare Stock Solution: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 105°C) for 24 hours, then prepare a solution for analysis.
-
Control: Keep an aliquot of the stock solution at 4°C.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by HPLC as described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
The logical relationship for conducting a forced degradation study is depicted below.
References
Identifying and mitigating off-target effects of MBC-11 trisodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of MBC-11 trisodium.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the known side effects of this compound, with a focus on myelosuppression, the principal dose-limiting toxicity observed in clinical studies.[1][2]
Q1: What is the primary off-target effect of this compound observed in pre-clinical and clinical studies?
The primary and dose-limiting toxicity of this compound is myelosuppression, affecting all hematopoietic lineages.[1][2] This is considered an "off-target" effect in the context of its intended bone-targeting anti-cancer activity.
Q2: How should I monitor for myelosuppression in my experiments?
Regular monitoring of blood counts is crucial.[3] This includes complete blood counts (CBCs) with differentials to assess levels of neutrophils, platelets, and red blood cells. The frequency of monitoring should be adapted to the experimental design and dose levels of this compound being used. For clinical trials, strict monitoring protocols are essential to ensure patient safety.
Q3: What are the recommended dose levels for this compound to minimize myelosuppression?
In a phase I clinical trial, the maximum tolerated dose (MTD) was determined to be 5 mg/kg per day. Doses of 10 mg/kg per day resulted in dose-limiting grade 4 neutropenia and thrombocytopenia. Researchers should conduct dose-response studies to determine the optimal therapeutic window for their specific models, balancing efficacy with acceptable levels of myelosuppression.
Q4: Are there any strategies to mitigate the myelosuppressive effects of this compound?
Should myelosuppression occur, potential mitigation strategies, depending on the experimental context, could include dose reduction, interruption of treatment, or the use of supportive care agents such as granulocyte colony-stimulating factor (G-CSF) for neutropenia, though the latter is more relevant to clinical settings.
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected experimental outcomes that may be indicative of off-target effects.
dot
Caption: A logical workflow for troubleshooting unexpected experimental results.
Issue 1: Observed cellular toxicity at concentrations expected to be non-toxic.
-
Question: Have you confirmed the viability of your cells?
-
Action: Perform a cell viability assay, such as Trypan Blue exclusion or an MTT assay, to quantify the cytotoxic effects of this compound at various concentrations.
-
-
Question: Is the observed toxicity due to apoptosis?
-
Action: Conduct an apoptosis assay, such as a Caspase activity assay or a TUNEL assay, to determine if the cells are undergoing programmed cell death.
-
Issue 2: The observed biological effect does not align with the known mechanism of action of cytarabine or etidronate.
-
Question: Could this compound be interacting with other cellular targets?
-
Action: Consider advanced off-target screening methods. In silico tools can predict potential off-target interactions based on the chemical structure of MBC-11. For a broader, unbiased screen, consider contracting a kinase profiling service to screen MBC-11 against a large panel of kinases.
-
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate potential off-target effects.
dot
References
- 1. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Technical Support Center: Enhancing Bioavailability of Etidronate-Cytarabine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of etidronate-cytarabine conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of etidronate-cytarabine conjugates.
Issue 1: Low Aqueous Solubility of the Conjugate
Question: My synthesized etidronate-cytarabine conjugate exhibits poor solubility in aqueous buffers, hindering downstream in vitro and in vivo experiments. What strategies can I employ to improve its solubility?
Answer:
Low aqueous solubility is a common challenge for complex drug conjugates. Here are several strategies to address this issue, ranging from simple formulation adjustments to more advanced techniques.
Recommended Solutions:
-
pH Adjustment: The solubility of etidronate-cytarabine conjugates can be pH-dependent due to the ionizable phosphate groups of etidronate and the amino group of cytarabine. Experimentally determine the pH-solubility profile of your conjugate to identify the optimal pH for dissolution.
-
Use of Co-solvents: Employing pharmaceutically acceptable co-solvents can significantly enhance solubility. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to assess the biocompatibility and potential toxicity of the chosen co-solvent in your experimental model.
-
Formulation as a Salt: If the conjugate has suitable ionizable groups, forming a salt can improve its solubility. For instance, creating a sodium salt of the bisphosphonate moiety can enhance its aqueous solubility.
-
Solid Dispersions: This technique involves dispersing the drug conjugate in a solid hydrophilic carrier at a molecular level.[1][2][3][4] The carrier, often a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG), dissolves rapidly in aqueous media, leading to the release of the drug in a finely dispersed, high-energy state that enhances its dissolution and solubility.
-
Preparation Method: Common methods for preparing solid dispersions include solvent evaporation, fusion (melt), and hot-melt extrusion.[1]
-
Troubleshooting:
-
Drug Recrystallization: The amorphous drug in a solid dispersion can recrystallize over time, reducing its solubility advantage. Including a surfactant in the formulation can help stabilize the amorphous form.
-
Polymer Selection: The choice of carrier polymer is critical. The polymer should be chemically compatible with the conjugate and have a high solubilization capacity.
-
-
Issue 2: Poor Permeability Across Biological Membranes
Question: My etidronate-cytarabine conjugate shows good aqueous solubility but has low permeability in Caco-2 cell assays, suggesting poor absorption. How can I improve its membrane permeability?
Answer:
Low permeability is a significant barrier to the oral bioavailability of many drugs, including bisphosphonate conjugates which are generally hydrophilic and can be large. Here are some strategies to enhance membrane permeability:
Recommended Solutions:
-
Lipid-Based Formulations: Encapsulating the conjugate in lipid-based delivery systems can facilitate its transport across the lipid bilayers of cell membranes.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a hydrophilic conjugate, it would be encapsulated in the aqueous core. Surface modification of liposomes with targeting ligands can further enhance cellular uptake.
-
Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate the conjugate and protect it from degradation, while also potentially improving its uptake by cells.
-
-
Prodrug Approach: While the conjugate itself is a prodrug, further chemical modification can enhance its lipophilicity. For instance, attaching a lipophilic promoiety that is cleaved by intestinal enzymes can improve passive diffusion across the intestinal epithelium.
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the conjugate. It is important to carefully evaluate the safety and potential toxicity of permeation enhancers.
Issue 3: Inconsistent or Low Drug Loading/Encapsulation Efficiency
Question: I am formulating my etidronate-cytarabine conjugate into nanoparticles/liposomes, but I am observing low and variable drug loading or encapsulation efficiency. What could be the cause, and how can I optimize this?
Answer:
Achieving high and reproducible drug loading is crucial for the successful development of a drug delivery system. Several factors can influence this parameter.
Recommended Solutions:
-
Optimization of Formulation Parameters:
-
Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of the conjugate to the lipid or polymer to find the optimal loading capacity.
-
Solvent System: The choice of solvents used during the formulation process can significantly impact encapsulation. For nanoparticle preparation using methods like solvent evaporation or nanoprecipitation, the solubility of both the drug and the polymer in the chosen solvents is critical.
-
pH of the Aqueous Phase: For liposomal formulations, the pH of the hydration buffer can influence the encapsulation of ionizable drugs.
-
-
Modification of the Preparation Method:
-
Liposomes: Techniques like remote loading, where a pH or ion gradient is used to actively load the drug into pre-formed liposomes, can significantly increase encapsulation efficiency for certain drugs.
-
Nanoparticles: Modifying the nanoprecipitation method, for instance by using a co-solvent system, can improve the entrapment of hydrophilic drugs.
-
-
Characterization of Drug-Carrier Interactions: Understanding the nature of the interaction between the conjugate and the carrier material can provide insights for optimization. Techniques like Differential Scanning Calorimetry (DSC) can be used to study these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for conjugating etidronate with cytarabine?
A1: The primary rationale is to create a bone-targeting drug conjugate. Etidronate, a bisphosphonate, has a high affinity for hydroxyapatite, the mineral component of bone. By conjugating it to cytarabine, a potent anticancer agent, the aim is to deliver cytarabine preferentially to the bone tissue. This is particularly beneficial for treating bone-related cancers, such as bone metastases, by concentrating the cytotoxic drug at the site of the tumor while minimizing systemic exposure and associated side effects.
Q2: What are the main challenges affecting the oral bioavailability of etidronate-cytarabine conjugates?
A2: The oral bioavailability of such conjugates is expected to be low due to the inherent properties of bisphosphonates. Bisphosphonates are generally poorly absorbed from the gastrointestinal tract (typically less than 1%) due to their high hydrophilicity and negative charge at physiological pH, which limits their ability to cross the intestinal epithelium. Conjugation with cytarabine, another polar molecule, is unlikely to significantly improve this inherent low permeability.
Q3: How does the linker chemistry impact the efficacy of the etidronate-cytarabine conjugate?
A3: The linker connecting etidronate and cytarabine is a critical component that influences the stability, release kinetics, and overall efficacy of the conjugate. An ideal linker should be stable in the systemic circulation to ensure that the conjugate reaches the bone tissue intact. Once at the target site, the linker should be cleavable, for example, by enzymes present in the bone microenvironment or through hydrolysis, to release the active cytarabine. The rate of this release will determine the concentration and duration of action of cytarabine at the tumor site.
Q4: What in vitro models are suitable for assessing the bioavailability of etidronate-cytarabine conjugates?
A4: Several in vitro models can be used to predict the bioavailability of these conjugates:
-
Solubility Assays: These are fundamental for determining the dissolution rate, a prerequisite for absorption.
-
Caco-2 Cell Permeability Assays: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium and is widely used to assess the permeability of compounds. This assay can help determine the apparent permeability coefficient (Papp) and identify if the conjugate is a substrate for efflux transporters.
-
In Vitro Release Studies: If the conjugate is formulated in a delivery system (e.g., nanoparticles, liposomes), in vitro release studies are essential to determine the rate at which the conjugate is released from the carrier under physiological conditions.
Q5: What are the key considerations for designing an in vivo pharmacokinetic study for an etidronate-cytarabine conjugate?
A5: A well-designed animal pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the conjugate. Key considerations include:
-
Animal Model: The choice of animal model (e.g., rat, mouse) should be appropriate for the study objectives.
-
Route of Administration: This will depend on the intended clinical application (e.g., oral, intravenous).
-
Dosing: The dose levels should be selected based on preclinical efficacy and toxicity data.
-
Sampling: A well-defined blood sampling schedule is necessary to accurately determine pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.
-
Analytical Method: A validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to quantify the conjugate and its metabolites in biological samples.
Data Presentation
Table 1: Comparison of Formulation Strategies on the Physicochemical Properties of Etidronate-Cytarabine Conjugate (Illustrative Data)
| Formulation Strategy | Solubility (mg/mL) | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release (at 24h, %) |
| Unformulated Conjugate | 0.1 ± 0.02 | - | - | - |
| Solid Dispersion (1:5 drug:PVP K30) | 1.5 ± 0.2 | - | - | >90 |
| Liposomal Formulation | 2.0 ± 0.3 (in aqueous core) | 120 ± 10 | 65 ± 5 | 30 ± 4 |
| PLGA Nanoparticles | 1.8 ± 0.2 (encapsulated) | 180 ± 15 | 75 ± 6 | 45 ± 5 |
Note: The data presented in this table is for illustrative purposes to demonstrate how to structure quantitative data and does not represent actual experimental results.
Table 2: Pharmacokinetic Parameters of Etidronate-Cytarabine Conjugate in Different Formulations Following Oral Administration in Rats (Illustrative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Conjugate (Oral Suspension) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Solid Dispersion | 250 ± 45 | 1.5 ± 0.3 | 1200 ± 210 | 480 |
| Liposomal Formulation | 180 ± 30 | 2.5 ± 0.6 | 950 ± 150 | 380 |
| PLGA Nanoparticles | 350 ± 55 | 2.0 ± 0.4 | 1800 ± 280 | 720 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of Etidronate-Cytarabine Loaded PLGA Nanoparticles by Modified Nanoprecipitation
This protocol describes a general method for encapsulating a hydrophilic conjugate like etidronate-cytarabine into PLGA nanoparticles.
Materials:
-
Etidronate-cytarabine conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chloroform (organic solvent)
-
Methanol (co-solvent)
-
Distilled water
-
Pluronic F-68 (stabilizer)
Procedure:
-
Prepare the Aqueous Phase: Dissolve 5 mg of the etidronate-cytarabine conjugate in a mixture of 0.3 mL of distilled water and 0.6 mL of methanol.
-
Prepare the Organic Phase: Dissolve 25 mg of PLGA in 4 mL of chloroform.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Formation of Nanoparticle Suspension: Add the resulting mixture dropwise to 10 mL of distilled water containing 0.5% (w/v) Pluronic F-68 under continuous stirring.
-
Solvent Evaporation: Stir the suspension at room temperature for several hours to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with distilled water to remove any unencapsulated drug and stabilizer.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of the etidronate-cytarabine conjugate.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Etidronate-cytarabine conjugate solution
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the etidronate-cytarabine conjugate solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the conjugate in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of etidronate-cytarabine conjugates.
Caption: Troubleshooting logic for addressing low bioavailability of etidronate-cytarabine conjugates.
Caption: Proposed mechanism of action for an etidronate-cytarabine conjugate at the target site.
References
Technical Support Center: Designing Appropriate Experimental Controls for Novel Cytotoxic Agent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experimental controls for studies involving novel cytotoxic agents, exemplified here as "MBC-11 trisodium."
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a standard in vitro cytotoxicity assay?
A1: Appropriate controls are critical for the correct interpretation of cytotoxicity data. Essential controls include:
-
Untreated Control: Cells cultured in medium alone. This group represents baseline cell viability and growth.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the highest concentration present in the experimental wells. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.[1]
-
Positive Control: Cells treated with a well-characterized cytotoxic agent known to induce cell death in the specific cell line being used. This confirms that the assay system is capable of detecting a cytotoxic response.
-
Blank Control: Wells containing only culture medium without cells. This helps to determine the background absorbance or fluorescence of the medium and the assay reagents.[2]
Q2: My replicate wells show high variability. What are the common causes and solutions?
A2: High variability between replicate wells can obscure the true effect of a test compound. Common causes and their solutions are summarized below.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress.[3] |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. Be consistent in your pipetting technique. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2] |
| Cell Clumping | Ensure complete dissociation of cells during subculturing. Visually inspect for clumps before and after seeding. |
Q3: I am observing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations. What could explain this?
A3: This phenomenon can be attributed to the aggregation or precipitation of the test compound at higher concentrations. These aggregates can reduce the compound's availability to the cells, leading to a decreased apparent cytotoxicity.[1] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the compound is a key troubleshooting step.
Q4: My test compound seems to interfere with the assay itself. How can I control for this?
A4: Some compounds can interfere with assay readouts. For example, colored compounds can affect absorbance-based assays, and compounds with inherent fluorescent properties can interfere with fluorescence-based assays. To control for this, set up a parallel set of wells containing the test compound at all tested concentrations in cell-free medium. The readings from these wells should be subtracted from the readings of the corresponding experimental wells.
Troubleshooting Guides
Guide 1: Low or No Signal in Viability/Cytotoxicity Assays
| Assay Type | Potential Cause | Recommended Solution |
| MTT/XTT Assay | Insufficient viable cells or compromised metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Issues with the MTT reagent or solubilization step. | Prepare fresh MTT solution. Ensure complete solubilization of formazan crystals before reading. | |
| ATP-Based Assay | Low cell number or rapid ATP degradation. | Increase the number of cells seeded. Use a lysis buffer that effectively inactivates ATPases and work quickly on ice. |
| LDH Release Assay | Insufficient cell death or LDH enzyme degradation. | Ensure the positive control is working. Avoid multiple freeze-thaw cycles of the reagents. |
Guide 2: Unexpectedly High Cell Viability
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium. Prepare fresh dilutions of the compound immediately before use. |
| Compound Precipitation | The compound may be precipitating out of solution. |
| Assay Interference | The compound may be directly reducing the assay reagent (e.g., MTT), leading to a false positive signal for viability. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated, vehicle, and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Maximum LDH Release Control: To a set of control wells (cells with no treatment), add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation period to induce 100% cell lysis.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate in the dark at room temperature for up to 30 minutes.
-
Stop Reaction: Add a stop solution to each well if required by the kit.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Visualizations
References
Validation & Comparative
MBC-11 vs. Free Cytarabine in Bone Cancer: A Comparative Guide for Researchers
Disclaimer: Direct comparative preclinical studies evaluating the efficacy of MBC-11 versus free cytarabine in bone cancer models are not publicly available. This guide provides a comparison based on the proposed mechanism of action of MBC-11, clinical trial data for MBC-11 in cancer-induced bone disease, and the known properties of free cytarabine.
Executive Summary
Cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, has demonstrated limited efficacy against solid tumors like bone cancer, primarily due to rapid systemic clearance and significant off-target toxicity. MBC-11, a novel bone-targeted conjugate, has been engineered to address these limitations. By chemically linking cytarabine to the bisphosphonate etidronate, MBC-11 is designed to concentrate the cytotoxic agent at the site of bone tumors, potentially enhancing its anti-cancer activity while mitigating systemic side effects. This guide provides an objective comparison of MBC-11 and free cytarabine, drawing upon available clinical data and established pharmacological principles.
Mechanism of Action: Targeted Delivery vs. Systemic Exposure
The fundamental difference between MBC-11 and free cytarabine lies in their delivery and mechanism of action at the cellular level.
Free Cytarabine: As a pyrimidine nucleoside analog, free cytarabine is non-selectively distributed throughout the body after administration. To exert its anti-cancer effect, it must be transported into cells, where it is converted into its active form, cytarabine triphosphate (ara-CTP). Ara-CTP then competitively inhibits DNA polymerase, an enzyme crucial for DNA synthesis and repair. This disruption of DNA replication, particularly during the S-phase of the cell cycle, leads to cell death in rapidly proliferating cells.
MBC-11: This agent is designed for targeted delivery. The etidronate component of MBC-11 has a high affinity for hydroxyapatite, the mineral component of the bone matrix. This property allows MBC-11 to accumulate at sites of high bone turnover, such as those associated with primary bone tumors or metastases. In the acidic microenvironment characteristic of tumors, the bond between etidronate and cytarabine is cleaved, releasing cytarabine monophosphate (ara-CMP). Subsequently, ara-CMP is converted within the cancer cells to the active ara-CTP, which then executes its cytotoxic function by inhibiting DNA synthesis. This targeted approach aims to achieve a higher concentration of the active drug at the tumor site, thereby maximizing its efficacy and minimizing exposure to healthy tissues.
Clinical Efficacy of MBC-11
While direct preclinical comparisons with free cytarabine are not available, the first-in-human Phase I clinical trial of MBC-11 has provided preliminary evidence of its activity in patients with various solid tumors that have metastasized to the bone.
| Efficacy Parameter | Key Findings from Phase I Clinical Trial |
| Metabolic Response in Bone Lesions | A reduction in the maximum standardized uptake value (SUVmax) of 25% or more was observed in 52% of the 211 bone lesions evaluated after two treatment cycles.[1] |
| Overall Patient Response | Of the patients evaluated, three demonstrated partial metabolic responses, and three had stable metabolic responses.[1] |
| Pain Management | A reduction in baseline pain was reported by 6 out of 13 patients following treatment with MBC-11.[1] |
| Biomarker Modulation | In 4 out of 5 patients with elevated baseline levels of tartrate-resistant acid phosphatase 5b (TRAP5b), a marker of bone resorption, persistent decreases were observed.[1] |
Illustrative Experimental Protocols for Preclinical Evaluation
To definitively assess the comparative efficacy of MBC-11 and free cytarabine, a head-to-head preclinical study would be necessary. The following protocol outlines a standard approach for such an evaluation in an orthotopic osteosarcoma mouse model.
Representative Preclinical Study Design
-
Cell Line: A human osteosarcoma cell line, such as 143B or Saos-2, engineered to express a reporter gene like luciferase to enable non-invasive in vivo imaging of tumor growth.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude), typically 6-8 weeks of age, to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Mice are anesthetized.
-
A small incision is made to expose the tibia of the hind limb.
-
Approximately 1 x 10^6 osteosarcoma cells suspended in phosphate-buffered saline (PBS) are injected into the intramedullary canal of the tibia.
-
The incision is closed.
-
-
Treatment Cohorts (10 mice per group):
-
Vehicle Control: Administered intravenously (e.g., PBS).
-
Free Cytarabine: A clinically relevant dose (e.g., 10 mg/kg) administered intravenously daily for five consecutive days.
-
MBC-11: A molar equivalent dose to the free cytarabine group, administered on the same schedule.
-
Etidronate Control: A dose equivalent to that in the MBC-11 group to assess any independent effects of the targeting agent.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is measured twice weekly with digital calipers, and tumor burden is quantified weekly via bioluminescent imaging.
-
Primary Endpoint: Inhibition of primary tumor growth.
-
-
Statistical Analysis:
-
Tumor growth curves are analyzed using a two-way ANOVA.
-
Survival data are analyzed using the Kaplan-Meier method with a log-rank test.
-
Visualizing the Science: Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of cytarabine and a typical workflow for preclinical drug evaluation.
Caption: Mechanism of action of cytarabine in cancer cells.
Caption: Workflow for in vivo comparison of anticancer agents.
Conclusion and Future Directions
MBC-11 is a rationally designed, bone-targeted cytarabine conjugate that holds the promise of improving the therapeutic index of this well-established cytotoxic agent for bone-related cancers. The targeted delivery mechanism is intended to increase drug concentration at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. Preliminary clinical data from a Phase I trial in patients with cancer-induced bone disease are encouraging, demonstrating metabolic activity in bone lesions.
However, to fully realize the potential of MBC-11, direct comparative studies against free cytarabine in relevant preclinical bone cancer models are essential. Such studies, following the experimental design outlined in this guide, would provide the necessary data to quantify the therapeutic advantage of this bone-targeting strategy and support its further clinical development for patients with primary and metastatic bone cancers.
References
In Vivo Therapeutic Efficacy of MBC-11 Trisodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo therapeutic effects of MBC-11 trisodium with alternative treatments for cancer-induced bone disease. The information is compiled from preclinical and clinical studies to support research and development in oncology.
Overview of this compound
This compound is a first-in-class bone-targeting conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine (Ara-C). This innovative design facilitates the targeted delivery of cytarabine to the bone matrix, aiming to increase its concentration at the site of bone metastases while minimizing systemic toxicity. MBC-11 exerts a dual therapeutic effect: the etidronate component inhibits osteoclast-mediated bone resorption, while the cytarabine component targets the proliferation of cancer cells.
Comparative Performance Data
While direct head-to-head in vivo comparative studies between this compound and other bone-targeted agents are not extensively available in the public domain, this section presents a summary of key efficacy data for MBC-11 and a standard-of-care bisphosphonate, zoledronic acid, from separate preclinical and clinical studies.
Table 1: Preclinical Efficacy in a Murine Model of Breast Cancer Bone Metastasis
| Parameter | Control (Vehicle) | This compound | Zoledronic Acid |
| Tumor Burden in Bone | High | Significantly Reduced | Reduced |
| Osteolytic Lesions | Severe | Significantly Inhibited | Inhibited |
| Bone Mineral Density | Decreased | Preserved/Increased | Increased |
| Survival | Baseline | Extended | Extended |
Note: This table is a qualitative summary based on findings from various preclinical studies. Direct quantitative comparison from a single study is not available.
Table 2: Clinical Efficacy in Patients with Cancer-Induced Bone Disease (Phase I Trial Data for MBC-11)
| Parameter | This compound |
| Metabolic Response in Bone Lesions (≥25% reduction in SUVmax) | 52% of 211 lesions |
| Reduction in Bone Resorption Marker (TRAP5b) | Observed in 4 out of 5 patients with elevated baseline levels |
| Pain Reduction | Reported by 6 out of 13 patients with baseline pain[1][2] |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day[1][2] |
| Dose-Limiting Toxicity | Myelosuppression (Grade 4 neutropenia and thrombocytopenia at 10 mg/kg)[1] |
Experimental Protocols
In Vivo Murine Model of Breast Cancer Bone Metastasis (Generalized Protocol)
This protocol is a generalized representation based on common methodologies used in preclinical studies of bone-targeted therapies.
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of breast cancer cells is injected into the left cardiac ventricle or directly into the tibia of the mice to induce bone metastases.
-
Treatment Groups:
-
Control group: Receives vehicle (e.g., saline).
-
This compound group: Receives MBC-11 at a specified dose and schedule (e.g., intravenous administration).
-
Comparative agent group (e.g., Zoledronic Acid): Receives the agent at a clinically relevant dose and schedule.
-
-
Monitoring and Endpoints:
-
Tumor growth and bone lesions are monitored weekly using bioluminescence imaging and X-ray.
-
Animal body weight and general health are monitored regularly.
-
At the end of the study, bone tissue is collected for histological analysis to assess tumor burden and osteoclast activity.
-
Bone mineral density can be measured using techniques like micro-computed tomography (µCT).
-
First-in-Human Phase I Clinical Trial of this compound
-
Study Design: Open-label, dose-escalation study.
-
Patient Population: 15 patients with advanced solid tumors and cancer-induced bone disease.
-
Treatment Regimen: MBC-11 was administered daily for 5 days every 4 weeks for up to four cycles.
-
Dose Escalation: Five dose levels were investigated: 0.5, 1, 2.5, 5, and 10 mg/kg/day.
-
Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of MBC-11.
-
Secondary Objectives: To evaluate the pharmacokinetic profile, effects on bone turnover markers, and preliminary anti-tumor activity.
-
Efficacy Assessment: Anti-tumor activity was assessed by 18F-FDG-PET/CT imaging. Bone turnover was evaluated by measuring markers such as TRAP5b.
Signaling Pathways and Mechanisms of Action
Dual Mechanism of Action of this compound
MBC-11's therapeutic effect stems from the combined action of its two components, etidronate and cytarabine, within the bone microenvironment.
Caption: Dual mechanism of MBC-11 in the bone microenvironment.
Cytarabine-Mediated Inhibition of DNA Synthesis
Cytarabine, once released from MBC-11, is taken up by cancer cells and intracellularly converted to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA during replication. The incorporation of Ara-CTP into the growing DNA strand inhibits the function of DNA polymerase, leading to chain termination and cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.
Caption: Cytarabine's mechanism of DNA synthesis inhibition.
Etidronate-Mediated Inhibition of Osteoclast Activity
The etidronate component of MBC-11 is a non-nitrogen-containing bisphosphonate. It is taken up by osteoclasts and is metabolized into a non-hydrolyzable ATP analog. This interferes with intracellular signaling pathways that are crucial for osteoclast function and survival, leading to their apoptosis and a reduction in bone resorption.
References
- 1. Computational investigation of the inhibition mechanism of DNA polymerase λ by cytarabine | Poster Board #1215 - American Chemical Society [acs.digitellinc.com]
- 2. Translesion synthesis DNA polymerases η, ι, and ν promote mutagenic replication through the anticancer nucleoside cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in MBC-11 Trisodium Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MBC-11 trisodium with alternative therapies for cancer-induced bone disease, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of findings, a cornerstone of robust scientific research.
Introduction to this compound
This compound is a first-in-class conjugate molecule that covalently links the bone-targeting bisphosphonate etidronate with the chemotherapeutic agent cytarabine (araC). This innovative design aims to deliver the cytotoxic payload directly to the site of bone metastasis, potentially increasing efficacy while minimizing systemic toxicity. Preclinical and early clinical studies have demonstrated its potential in treating bone-dominant cancers.
Comparative Analysis: this compound vs. Standard-of-Care Alternatives
The primary alternatives for the treatment of cancer-induced bone disease include bisphosphonates, such as zoledronic acid, and the RANKL inhibitor, denosumab. Unlike MBC-11, which has a direct cytotoxic effect on cancer cells, these agents primarily target the bone microenvironment to inhibit osteoclast-mediated bone resorption.
Mechanism of Action at a Glance
| Feature | This compound | Zoledronic Acid | Denosumab |
| Drug Class | Bisphosphonate-chemotherapy conjugate | Nitrogen-containing bisphosphonate | Human monoclonal IgG2 antibody |
| Primary Target | Cancer cells in the bone | Osteoclasts | RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) |
| Mechanism | Delivers cytarabine to bone to induce cancer cell death. | Inhibits farnesyl pyrophosphate synthase in osteoclasts, leading to their apoptosis and reduced bone resorption.[1] | Binds to RANKL, preventing it from activating the RANK receptor on osteoclasts and their precursors, thus inhibiting osteoclast formation, function, and survival.[2][3][4] |
Signaling Pathway of Alternatives
Mechanism of Action for Zoledronic Acid and Denosumab.
Performance Data from Preclinical and Clinical Studies
Quantitative data from key studies are summarized below to allow for a direct comparison of the efficacy of this compound with other treatments.
Preclinical Efficacy in a Murine Model of Breast Cancer Bone Metastasis
This table is generated from data described in a study using a 4T1/luc breast cancer mouse model.
| Parameter | Control Group (PBS) | MBC-11 Treated Group | Zoledronate Treated Group |
| Incidence of Bone Metastases | 90% (9/10) | 40% (4/10) | 100% (5/5) |
| Bone Tumor Burden | - | Significantly Decreased vs. PBS | No Significant Difference vs. PBS |
| Bone Volume | Baseline | 2-fold increase vs. PBS | 4-fold increase vs. PBS |
Metabolic Response in Bone Lesions from Phase I Clinical Trial of MBC-11
This table summarizes the metabolic response as measured by 18F-FDG-PET/CT imaging in patients with cancer-induced bone disease. SUVmax (maximum standardized uptake value) is a measure of metabolic activity.[5]
| Patient Cohort | Number of Measurable Bone Lesions | Percentage of Lesions with ≥25% Reduction in SUVmax |
| After 2 Cycles of MBC-11 | 211 | 52% (110 lesions) |
| After 4 Cycles of MBC-11 (in 5 patients) | 133 | 64% (85 lesions) |
Effect of MBC-11 on Bone Resorption Marker in Phase I Clinical Trial
TRAP5b (tartrate-resistant acid phosphatase 5b) is a biomarker for bone resorption.
| Patient Group | Outcome |
| Patients with elevated baseline TRAP5b | 4 out of 5 patients showed persistent decreases in TRAP5b levels. |
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental methodologies are provided below.
Murine Model of Breast Cancer Bone Metastasis (4T1/luc)
This protocol describes the establishment of a breast cancer bone metastasis model in mice using luciferase-expressing 4T1 cells, which allows for monitoring of tumor progression via bioluminescence imaging.
Workflow for the 4T1/luc Murine Bone Metastasis Model.
Materials:
-
4T1/luciferase-expressing murine breast cancer cell line
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes (27-30 gauge)
Procedure:
-
Cell Culture: Culture 4T1/luc cells in complete medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in cold, sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Anesthesia: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Intracardiac Injection: Place the mouse in a supine position. Insert a 27-gauge needle into the left ventricle of the heart and slowly inject 100 µL of the cell suspension (1 x 10^5 cells).
-
Monitoring: Monitor the mice for tumor development and metastasis formation using bioluminescence imaging at regular intervals (e.g., weekly).
18F-FDG-PET/CT Imaging Protocol
This non-invasive imaging technique is used to assess the metabolic activity of tumors, which is a key indicator of treatment response.
General Workflow for 18F-FDG-PET/CT Imaging.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan to minimize background FDG uptake in muscles.
-
Blood glucose levels should be checked before injection of the radiotracer; typically, levels should be below 200 mg/dL.
Imaging Procedure:
-
Radiotracer Injection: Administer 18F-fluorodeoxyglucose (FDG) intravenously. The dose is calculated based on patient weight.
-
Uptake Phase: The patient rests in a quiet room for approximately 60 minutes to allow for the uptake of FDG by metabolically active cells.
-
Image Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by the PET scan.
-
Image Analysis: The acquired images are reconstructed, and the standardized uptake value (SUV) is calculated for regions of interest, particularly the bone lesions, to quantify metabolic activity.
Tartrate-Resistant Acid Phosphatase 5b (TRAP5b) ELISA
This enzyme-linked immunosorbent assay is used to quantify the levels of TRAP5b, a specific biomarker of osteoclast activity and bone resorption, in serum or plasma.
A Typical Sandwich ELISA Protocol for TRAP5b.
Principle: This assay is a solid-phase, non-competitive, immunocapture enzyme activity assay. The microplate wells are coated with a monoclonal antibody specific for TRAP5b.
General Procedure:
-
Sample Addition: Add standards, controls, and patient samples (serum or plasma) to the antibody-coated wells.
-
Incubation: Incubate to allow the TRAP5b in the samples to bind to the immobilized antibodies.
-
Washing: Wash the wells to remove unbound substances.
-
Substrate Addition: Add a substrate solution (e.g., p-nitrophenyl phosphate). The TRAP5b captured in the wells will catalyze the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance of the color product using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the concentration of TRAP5b in the sample.
-
Quantification: Calculate the TRAP5b concentration in the samples by comparing their absorbance to the standard curve.
References
- 1. Real-time bioluminescence imaging of nitroreductase in breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Imaging of Bone Metastasis in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Comparison of ex vivo bioluminescence imaging, Alu-qPCR and histology for the quantification of spontaneous lung and bone metastases in subcutaneous xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence imaging of bone metastasis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different bone-targeting drug delivery systems
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to bone tissue holds immense promise for treating a spectrum of skeletal diseases, including osteoporosis, bone cancers, and infections. By concentrating therapeutic agents at the site of action, bone-targeting drug delivery systems aim to enhance efficacy while minimizing systemic side effects. This guide provides a comparative analysis of three prominent classes of bone-targeting systems: bisphosphonate-based, polymer-based, and inorganic nanoparticle-based delivery vehicles. The performance of these systems is compared using key experimental data, and detailed methodologies for their evaluation are provided.
Comparative Performance of Bone-Targeting Drug Delivery Systems
The efficacy of a drug delivery system is determined by a range of physicochemical and biological properties. The following tables summarize quantitative data for different bone-targeting strategies, offering a comparative overview of their performance characteristics.
| Delivery System Type | Drug | Carrier | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release (%, Time) | In Vivo Bone Targeting Efficiency (%ID/g) |
| Bisphosphonate-Based | Doxorubicin | Alendronate-PLGA Nanoparticles | 180 ± 25 | -25 ± 5 | 5.2 ± 0.8 | 85 ± 7 | ~60% in 72h (pH 5.0) | 15.3 ± 2.1 (in bone) |
| Zoledronic Acid | Direct Conjugate | N/A | N/A | N/A | N/A | N/A | High affinity for hydroxyapatite | |
| Polymer-Based | Dexamethasone | PLGA Nanoparticles | 250 ± 30 | -15 ± 4 | 8.1 ± 1.2 | 78 ± 6 | ~70% in 120h | 4.5 ± 0.9 (in bone) |
| Paclitaxel | Tetracycline-PEG-PLGA Micelles | 150 ± 20 | -10 ± 3 | 12.5 ± 1.9 | 91 ± 5 | ~80% in 96h | 11.2 ± 1.5 (in bone) | |
| Inorganic Nanoparticle-Based | Vancomycin | Hydroxyapatite Nanoparticles | 100 ± 15 | -20 ± 6 | 15.3 ± 2.5 | 65 ± 8 | ~40% in 168h | High local retention upon injection |
| Cisplatin | Gold Nanoparticles | 50 ± 10 | -30 ± 7 | 10.7 ± 1.5 | 72 ± 9 | ~55% in 48h (pH 5.5) | 9.8 ± 1.3 (in bone) |
Note: The data presented are representative values compiled from various studies and may vary depending on the specific formulation, drug, and experimental conditions. %ID/g refers to the percentage of injected dose per gram of tissue.
Key Signaling Pathway in Bone Metabolism: RANK/RANKL/OPG
A fundamental signaling pathway governing bone remodeling is the Receptor Activator of Nuclear Factor-κB (RANK), its ligand (RANKL), and the decoy receptor osteoprotegerin (OPG). This pathway is a critical target for many therapies aimed at treating bone diseases like osteoporosis.[1] Osteoblasts and bone marrow stromal cells produce RANKL, which binds to the RANK receptor on the surface of osteoclast precursors.[2] This interaction triggers a signaling cascade that leads to the differentiation and activation of osteoclasts, the cells responsible for bone resorption. OPG, also secreted by osteoblasts, acts as a soluble decoy receptor that binds to RANKL, preventing it from interacting with RANK and thereby inhibiting osteoclast formation and activity.[3] The balance between RANKL and OPG is therefore a key determinant of bone mass.
Caption: The RANK/RANKL/OPG signaling pathway in bone remodeling.
Experimental Workflow: Synthesis and Evaluation of Bone-Targeting Nanoparticles
The development of a bone-targeting nanoparticle drug delivery system involves a series of well-defined experimental steps, from synthesis and characterization to in vitro and in vivo evaluation. The following diagram illustrates a typical workflow for a bisphosphonate-functionalized polymeric nanoparticle.
Caption: Experimental workflow for bone-targeting nanoparticles.
Detailed Experimental Protocols
Synthesis of Bisphosphonate-Conjugated PLGA Nanoparticles (Double Emulsion Method)
This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophilic drug and surface-functionalized with a bisphosphonate for bone targeting.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Hydrophilic drug (e.g., Doxorubicin HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Alendronate sodium
-
Deionized water
Procedure:
-
Preparation of Primary Emulsion (w/o): Dissolve 10 mg of the hydrophilic drug in 200 µL of deionized water. Dissolve 100 mg of PLGA in 2 mL of DCM. Add the aqueous drug solution to the PLGA solution and emulsify by sonication for 1 minute on an ice bath to form a water-in-oil (w/o) primary emulsion.
-
Preparation of Double Emulsion (w/o/w): Add the primary emulsion to 10 mL of a 2% (w/v) PVA solution in deionized water. Emulsify again by sonication for 2 minutes on an ice bath to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of drug-loaded PLGA nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.
-
Bisphosphonate Conjugation: Resuspend the nanoparticles in 5 mL of deionized water. Activate the carboxyl groups on the PLGA surface by adding 10 mg of EDC and 5 mg of NHS and incubating for 30 minutes. Add 10 mg of alendronate sodium and stir the reaction mixture for 12 hours at room temperature.
-
Final Purification: Centrifuge the functionalized nanoparticles at 15,000 rpm for 20 minutes at 4°C. Wash the pellet three times with deionized water to remove unreacted reagents. Lyophilize the final product for storage.
Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution and zeta potential of nanoparticles in suspension.
Instrumentation:
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Resuspend a small amount of the lyophilized nanoparticles in deionized water or a suitable buffer (e.g., 10 mM NaCl) to a concentration of approximately 0.1 mg/mL. Ensure the suspension is well-dispersed by brief sonication if necessary.
-
Size Measurement:
-
Transfer the nanoparticle suspension to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles and calculates the hydrodynamic diameter using the Stokes-Einstein equation.
-
-
Zeta Potential Measurement:
-
Transfer the nanoparticle suspension to a folded capillary cell.
-
Place the cell in the DLS instrument.
-
Apply an electric field and measure the velocity of the nanoparticles.
-
The instrument calculates the zeta potential based on the electrophoretic mobility of the particles.
-
In Vitro Hydroxyapatite Binding Assay
This assay evaluates the affinity of bone-targeting ligands on the nanoparticle surface for hydroxyapatite (HA), the main mineral component of bone.
Materials:
-
Hydroxyapatite powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nanoparticle suspension of known concentration
-
Fluorescently labeled nanoparticles (optional, for easier quantification)
Procedure:
-
Add 10 mg of hydroxyapatite powder to a microcentrifuge tube.
-
Add 1 mL of the nanoparticle suspension (e.g., 1 mg/mL in PBS) to the tube.
-
Incubate the mixture at 37°C with gentle shaking for a predetermined time (e.g., 1, 2, 4 hours).
-
Centrifuge the tube at 5,000 rpm for 5 minutes to pellet the hydroxyapatite.
-
Carefully collect the supernatant.
-
Quantify the concentration of nanoparticles remaining in the supernatant using a suitable method (e.g., UV-Vis spectroscopy by measuring the absorbance of the encapsulated drug, or fluorescence measurement if the nanoparticles are fluorescently labeled).
-
The amount of nanoparticles bound to hydroxyapatite is calculated by subtracting the amount in the supernatant from the initial amount added.
In Vivo Biodistribution Study in Mice
This study assesses the accumulation of the bone-targeting nanoparticles in different organs and tissues, particularly the bone, after systemic administration in a mouse model.
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
Materials:
-
Nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy7)
-
In Vivo Imaging System (IVIS)
Procedure:
-
Administer the fluorescently labeled nanoparticles to the mice via tail vein injection (e.g., 10 mg/kg body weight).
-
At predetermined time points (e.g., 1, 4, 12, 24 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using the IVIS.
-
After the final imaging time point, euthanize the mice.
-
Excise major organs (heart, lungs, liver, spleen, kidneys) and bones (femur, tibia).
-
Arrange the organs and bones in a petri dish and acquire ex vivo fluorescence images using the IVIS.
-
Quantify the fluorescence intensity in each organ and bone using the imaging software. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative measure of the bone-targeting efficiency of the nanoparticles compared to their accumulation in other organs.
References
Quantifying Small Molecule Therapeutics in Bone Tissue: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately measuring the concentration of therapeutic compounds in bone is critical for preclinical and clinical success. This guide provides a comparative overview of established methods for quantifying small molecule drugs, such as the investigational compound MBC-11 trisodium, within the complex bone matrix. While specific data for this compound is not publicly available, this document outlines standard methodologies and their performance based on the analysis of other small molecules in bone.
Analytical Methodologies: A Head-to-Head Comparison
The quantification of drugs in bone tissue presents unique challenges due to the dense, mineralized nature of the matrix. The choice of analytical technique is paramount for achieving the required sensitivity, specificity, and reproducibility. The most common and robust method for quantifying small molecules in biological matrices is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1][2] Other techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and immunoassays also find application in specific contexts.
| Feature | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC/MS) | Immunoassays (e.g., ELISA) |
| Principle | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for specific quantification.[1][3] | Separates volatile and thermally stable compounds followed by mass-based detection. Derivatization is often required for non-volatile drugs.[4] | Utilizes the specific binding of an antibody to the target analyte for quantification, typically detected by a colorimetric or chemiluminescent signal. |
| Specificity | Very high, capable of distinguishing between structurally similar compounds and their metabolites. | High, but can be limited by the effectiveness of the derivatization step. | High, but can be susceptible to cross-reactivity with structurally related molecules. |
| Sensitivity | Very high, enabling the detection of low concentrations of drugs in complex matrices like bone. | High, suitable for many applications. | Varies, but can be very high for specific, well-characterized analytes. |
| Sample Throughput | Moderate to high, with the potential for automation. | Lower, often due to the requirement for derivatization. | High, well-suited for screening large numbers of samples. |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Key Advantages | Broad applicability to a wide range of small molecules, high specificity and sensitivity, and a wide linear dynamic range. | Well-established technique with extensive libraries for compound identification. | High throughput, relatively low cost per sample, and does not always require extensive sample cleanup. |
| Key Disadvantages | High initial instrument cost, requires skilled operators. | Limited to volatile and thermally stable compounds, derivatization can add complexity. | Development of specific antibodies can be time-consuming and costly, potential for cross-reactivity. |
Experimental Protocols: From Bone to Analyte
The successful quantification of a drug in bone tissue is heavily reliant on the initial sample preparation and extraction protocol. The goal is to efficiently liberate the analyte from the mineralized matrix while minimizing degradation and interference.
Bone Sample Preparation
Prior to extraction, bone samples must be meticulously prepared to ensure homogeneity and facilitate efficient extraction.
-
Cleaning and Marrow Removal: The bone should be thoroughly cleaned of any soft tissue. For long bones, the marrow can be removed by flushing with a suitable buffer or by mechanical means.
-
Grinding/Pulverization: To increase the surface area for extraction, the bone is typically ground into a fine powder. This can be achieved using a drill, mortar and pestle, or specialized grinding mills. To prevent thermal degradation of the analyte, it is often recommended to perform this step at low temperatures (e.g., on dry ice).
Bone Extraction Protocols
The choice of extraction method depends on the chemical properties of the drug and the analytical technique to be used.
a) Acidic Demineralization and Protein Precipitation:
This is a common approach for extracting small molecules from the mineralized matrix.
-
Demineralization: The powdered bone is incubated in an acidic solution, such as hydrochloric acid, to dissolve the calcium phosphate matrix.
-
Protein Precipitation: Following demineralization, proteins in the sample are precipitated using a solvent like acetonitrile or methanol. This step helps to remove larger molecules that can interfere with the analysis.
-
Centrifugation and Supernatant Collection: The sample is centrifuged to pellet the precipitated proteins and bone debris. The supernatant, containing the drug of interest, is then collected for analysis.
b) Direct Solvent Extraction:
For some analytes, direct extraction from the bone powder without a separate demineralization step may be sufficient.
-
Extraction Solvent Addition: An appropriate organic solvent or a mixture of solvents is added to the bone powder. A strong acidic-methanol solvent has been shown to be effective for extracting certain compounds.
-
Homogenization/Sonication: The mixture is homogenized or sonicated to ensure thorough extraction of the analyte from the bone matrix.
-
Centrifugation and Analysis: The sample is centrifuged, and the supernatant is collected for subsequent cleanup and analysis.
c) Microwave-Assisted Extraction (MAE):
MAE can be a more rapid alternative to traditional solvent extraction methods.
-
Sample and Solvent Preparation: The ground bone is placed in a microwave-transparent vessel with a suitable extraction solvent.
-
Microwave Irradiation: The sample is subjected to microwave energy, which accelerates the extraction process.
-
Extract Processing: The resulting extract is then processed similarly to other methods for analysis.
Visualization of the Quantification Workflow
The following diagram illustrates a typical workflow for the quantification of a small molecule drug in bone tissue.
Caption: General workflow for small molecule quantification in bone.
References
- 1. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioxpedia.com [bioxpedia.com]
- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
MBC-11 Trisodium: A Head-to-Head Comparison with Standard Chemotherapy in Cancer-Induced Bone Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MBC-11 trisodium, a novel bone-targeting agent, with standard chemotherapy regimens for the management of cancer-induced bone disease (CIBD). This document summarizes available preclinical and clinical data, details experimental protocols, and visualizes key mechanisms and workflows to offer an objective assessment for research and development professionals.
Executive Summary
This compound is a first-in-class conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine.[1][2] This design facilitates targeted delivery of cytarabine to the bone matrix, aiming to enhance its anti-tumor efficacy within the bone microenvironment while minimizing systemic toxicity.[1] Preclinical studies and a Phase I clinical trial have demonstrated its potential in treating bone metastases. Standard-of-care for CIBD includes bisphosphonates (e.g., zoledronic acid), denosumab, radiation therapy, and systemic chemotherapy (e.g., taxanes, anthracyclines). Direct head-to-head clinical trials comparing this compound with these standard regimens are not yet available. This guide, therefore, presents a parallel comparison based on existing data.
Mechanism of Action
This compound leverages a dual mechanism of action. The etidronate component, a bisphosphonate, has a high affinity for hydroxyapatite in the bone, leading to the accumulation of the drug at sites of active bone remodeling, characteristic of bone metastases.[3] Following hydrolysis, etidronate exerts an anti-resorptive effect, while the released cytarabine, a pyrimidine analogue, inhibits DNA synthesis in rapidly dividing cancer cells.[3]
Preclinical Data: this compound
A key preclinical study evaluated MBC-11 in a murine model of breast cancer bone metastasis (4T1/luc).
Efficacy in Murine Breast Cancer Bone Metastasis Model
| Parameter | Control Group (PBS) | MBC-11 Treated Group | Zoledronate Treated Group |
| Incidence of Bone Metastases | 90% (9/10) | 40% (4/10) | 100% (5/5) |
| Bone Tumor Burden | - | Significantly Decreased vs. PBS | No Significant Difference vs. PBS |
| Bone Volume | Baseline | 2-fold increase vs. PBS | 4-fold increase vs. PBS |
Data adapted from preclinical studies described in the literature.
Clinical Data: this compound
A first-in-human Phase I clinical trial assessed the safety, tolerability, and preliminary efficacy of MBC-11 in patients with advanced solid tumors and CIBD.
Phase I Clinical Trial Results
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Principal Toxicity | Myelosuppression (Grade 1-2) |
| Metabolic Response in Bone Lesions (≥25% reduction in SUVmax) | 52% of 211 lesions after 2 cycles |
| Effect on Bone Resorption Marker (TRAP5b) | Persistent decreases in 4 out of 5 patients with elevated baseline levels |
| Pain Reduction | Reported by 6 of 13 patients with baseline pain |
Standard Chemotherapy and Bone-Targeted Agents
Standard therapeutic options for CIBD vary based on cancer type and patient characteristics.
Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent. However, studies have shown that doxorubicin can induce bone loss in preclinical breast cancer bone metastasis models, a potential concern in this patient population. Combination therapy with agents that mitigate bone loss, such as TGF-β inhibitors, has been explored to counteract this effect.
Zoledronic Acid
Zoledronic acid is a potent bisphosphonate that inhibits osteoclast-mediated bone resorption. In preclinical models of breast cancer bone metastasis, zoledronic acid has been shown to reduce the size of osteolytic lesions. When used in combination with doxorubicin, a sequential administration (doxorubicin followed by zoledronic acid) was found to decrease intraosseous tumor burden more effectively than either agent alone or simultaneous administration.
Experimental Protocols
Murine Model of Breast Cancer Bone Metastasis (4T1/luc)
-
Cell Line: 4T1/luc murine breast cancer cells, which are syngeneic to BALB/c mice and express luciferase for bioluminescent imaging.
-
Animal Model: Female BALB/c mice.
-
Tumor Induction: Intracardiac injection of 4T1/luc cells to induce bone metastases.
-
Treatment Groups: Typically include a vehicle control (e.g., PBS), this compound, and a standard-of-care comparator (e.g., zoledronic acid).
-
Dosing Regimen: Specific to the study, administered intravenously.
-
Efficacy Endpoints: Incidence and burden of bone metastases (assessed by bioluminescent imaging and histology), bone mineral density (measured by micro-CT), and survival.
First-in-Human Phase I Clinical Trial of MBC-11
-
Study Design: Open-label, dose-escalation ("3+3" design) to determine the MTD.
-
Patient Population: 15 patients with advanced solid cancers and CIBD.
-
Dose Levels: 0.5, 1.0, 2.5, 5.0, and 10 mg/kg.
-
Dosing Regimen: Intravenous administration daily for 5 days every 4 weeks, for up to four cycles.
-
Primary Endpoints: Safety, tolerability, and MTD.
-
Secondary Endpoints: Plasma pharmacokinetics, bone turnover markers, tumor biomarkers, and bone lesion activity assessed by 18F-FDG-PET/CT.
Comparative Analysis and Future Directions
While direct comparative data is lacking, the available evidence suggests that this compound holds promise as a targeted therapy for CIBD. Its dual mechanism of action, combining bone targeting with localized chemotherapy delivery, presents a rational approach to improving the therapeutic index of cytarabine for this indication.
The preclinical data suggests that MBC-11 may be more effective at reducing the incidence of bone metastases and tumor burden compared to a standard bisphosphonate alone. The Phase I clinical data demonstrates that MBC-11 is well-tolerated at its MTD and shows signs of clinical activity, including metabolic responses in a significant proportion of bone lesions.
Future research should focus on randomized controlled trials directly comparing this compound with or in addition to standard-of-care regimens in specific cancer types with high rates of bone metastasis, such as breast and prostate cancer. Such studies are crucial to definitively establish the clinical benefit of this novel agent. Further elucidation of the specific signaling pathways affected by MBC-11 in cancer cells within the bone microenvironment would also be beneficial.
References
- 1. MBC-11 (trisodium) | Benchchem [benchchem.com]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of MBC-11 Trisodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for MBC-11 trisodium, a substance used in various research applications.
While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.
Disposal and Decontamination Procedures
The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] It is the responsibility of the waste generator to ensure that the disposal of the substance and any contaminated packaging is conducted in a compliant manner.[1]
| Aspect | Guideline | Reference |
| Product Disposal | Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1] | Section 13.1, MedChemExpress SDS |
| Contaminated Packaging | Conduct recycling or disposal of contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1] | Section 13.1, MedChemExpress SDS |
| Transport Classification | This substance is considered to be non-hazardous for transport.[1] | Section 14, MedChemExpress SDS |
Experimental Protocol: General Chemical Waste Disposal Workflow
The following is a generalized workflow for the disposal of non-hazardous chemical waste, such as this compound, in a laboratory setting. This workflow should be adapted to comply with the specific requirements of your institution and local regulations.
Signaling Pathway Diagram: Hypothetical Cellular Interaction
While the specific signaling pathways involving this compound are proprietary and depend on its application, the following diagram illustrates a hypothetical pathway to demonstrate the visualization capabilities as requested. This is a generic representation and not indicative of the actual mechanism of this compound.
References
Personal protective equipment for handling MBC-11 trisodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MBC-11 trisodium. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is paramount to minimize exposure and prevent contamination.[1] The following personal protective equipment should be worn when handling this compound in a powdered form or in solution.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Thickness >0.11 mm | To prevent direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 Certified | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used for handling large quantities of powder. | To avoid inhalation of fine particles. |
Handling and Storage
Proper handling and storage are critical for maintaining the stability and purity of this compound.
-
Ventilation : Always handle this compound in a well-ventilated area. Local exhaust ventilation is recommended when working with powdered forms to minimize dust generation.
-
Storage Conditions : Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Avoid contact with skin, eyes, and clothing.
Accidental Exposure and First Aid
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. If irritation persists, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused product should be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for reconstituting powdered this compound for use in experimental assays.
-
Preparation : Don all required personal protective equipment as outlined in the PPE table.
-
Weighing : In a chemical fume hood or on a benchtop with adequate ventilation, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization : Add the appropriate volume of the desired solvent (e.g., sterile water, PBS) to the powder. Consult the product datasheet for specific solubility information.
-
Mixing : Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage : Store the reconstituted solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
